molecular formula C14H12N2O B3074410 3-[(2-Hydroxybenzyl)amino]benzonitrile CAS No. 1019621-52-3

3-[(2-Hydroxybenzyl)amino]benzonitrile

Cat. No.: B3074410
CAS No.: 1019621-52-3
M. Wt: 224.26 g/mol
InChI Key: QLPQWCBVRHNVDU-UHFFFAOYSA-N
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Description

3-[(2-Hydroxybenzyl)amino]benzonitrile is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Hydroxybenzyl)amino]benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Hydroxybenzyl)amino]benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-hydroxyphenyl)methylamino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-14(12)17/h1-8,16-17H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPQWCBVRHNVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling of 3-[(2-Hydroxybenzyl)amino]benzonitrile: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery and materials science, the rigorous physicochemical characterization of synthetic intermediates and screening hits is paramount. 3-[(2-Hydroxybenzyl)amino]benzonitrile is a structurally compelling small molecule characterized by a secondary amine bridging a hydrogen-bond-donating phenol and an electron-withdrawing benzonitrile ring.

This whitepaper serves as an authoritative guide for researchers and application scientists. It delineates the theoretical molecular architecture of this compound and provides field-proven, self-validating experimental workflows for determining its critical physicochemical properties—specifically lipophilicity (LogP), ionization constants (pKa), and solubility. By understanding the causality behind these analytical choices, development teams can effectively leverage this scaffold in medicinal chemistry campaigns, such as the design of kinase inhibitors or GPCR modulators.

Molecular Architecture & Theoretical Physicochemical Profile

The behavior of 3-[(2-Hydroxybenzyl)amino]benzonitrile in biological and solvent systems is dictated by its distinct electronic and steric features. The molecule possesses a molecular formula of C₁₄H₁₂N₂O and a molecular weight of 224.26 g/mol [1].

The meta-cyano group exerts a strong electron-withdrawing inductive effect on the aniline-derived nitrogen, significantly lowering its basicity. Conversely, the 2-hydroxybenzyl moiety introduces a flexible rotatable bond and a phenolic hydroxyl group capable of both inter- and intramolecular hydrogen bonding.

Table 1: Theoretical Physicochemical Properties
PropertyValueComputational/Mechanistic Basis
Molecular Formula C₁₄H₁₂N₂OValidated via exact mass MS[1].
Molecular Weight 224.26 g/mol Standard atomic weight calculation[1].
Topological Polar Surface Area (TPSA) 56.0 ŲSum of contributions: Phenolic -OH (20.2), Secondary -NH- (12.0), Cyano -C≡N (23.8).
Hydrogen Bond Donors (HBD) 2Phenolic -OH and Secondary -NH-.
Hydrogen Bond Acceptors (HBA) 3Phenolic -O-, Amine -N-, and Cyano -N.
Estimated LogP 3.1 – 3.4Driven by the lipophilic benzyl and benzonitrile aromatic rings.
Estimated pKa (Acidic) ~9.8Deprotonation of the phenolic hydroxyl group.
Estimated pKa (Basic) ~2.5 – 2.8Protonation of the secondary diaryl/alkyl amine; lowered by the meta-cyano group.
Rotatable Bonds 3Ar-CH₂, CH₂-NH, NH-Ar linkages.

Experimental Physicochemical Profiling Workflows

To transition from theoretical estimates to empirical data, scientists must employ robust analytical methodologies. The following protocols are designed as self-validating systems, ensuring data integrity through built-in controls.

pKa Determination via Co-Solvent UV-Metric Titration

Because 3-[(2-Hydroxybenzyl)amino]benzonitrile possesses an estimated LogP > 3.0, it is prone to precipitation during standard aqueous potentiometric titration. To circumvent this, a UV-metric titration utilizing a co-solvent system (e.g., SiriusT3 platform) is the gold standard[2].

Causality & Logic: The molecule contains two distinct chromophores (the phenol and the cyanoaniline) whose UV absorption spectra shift upon ionization. By titrating in a methanol-water mixture, the compound remains solubilized. The Yasuda-Shedlovsky extrapolation is then applied to mathematically derive the true aqueous pKa from the apparent co-solvent pKa (


)[2].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~0.5 mg of the compound in 100 µL of DMSO to create a concentrated stock.

  • Media Preparation: Prepare an aqueous background electrolyte of 0.15 M KCl to maintain constant ionic strength, minimizing activity coefficient variations.

  • Co-Solvent Titration: Dispense the stock into the reaction vessel. Perform three separate titrations using varying ratios of methanol/water (e.g., 30%, 40%, and 50% MeOH).

  • UV-Metric Measurement: Titrate the solution from pH 2.0 to 11.0 using 0.5 M HCl and 0.5 M KOH. Continuously monitor the UV spectra (200–400 nm) using a diode-array detector.

  • Data Processing: Plot the multi-wavelength absorbance changes against pH to find the inflection points (

    
    ). Apply the Yasuda-Shedlovsky equation to extrapolate to 0% methanol, yielding the aqueous pKa.
    
Lipophilicity (LogP) Determination via HPLC (OECD 117)

While the Shake-Flask method (OECD 107) is traditional, the HPLC method (OECD 117) is vastly superior for this compound. The amphiphilic nature of the phenol and amine groups can lead to emulsion formation in shake-flask water/octanol boundaries.

Causality & Logic: A C18 reverse-phase column acts as a surrogate for the lipophilic octanol phase, while the aqueous mobile phase mimics the water phase. Retention time (


) thus becomes directly proportional to the partition coefficient[3].

Step-by-Step Protocol:

  • Mobile Phase: Prepare a 75:25 (v/v) Methanol/Water mobile phase. Buffer the aqueous portion to pH 7.4 (e.g., using phosphate buffer) to ensure the compound is in its neutral, un-ionized state.

  • Reference Standards: Select six reference compounds with known LogP values spanning 1.0 to 4.5 (e.g., acetanilide, toluene, chlorobenzene)[3].

  • System Suitability (Dead Time): Inject a non-retained marker, such as thiourea, to determine the column dead time (

    
    ).
    
  • Capacity Factor Calculation: Inject the reference standards and the test compound. Calculate the capacity factor (

    
    ) for each using the formula: 
    
    
    
    .
  • Calibration & Interpolation: Plot

    
     of the reference standards against their known 
    
    
    
    values. Ensure
    
    
    . Interpolate the
    
    
    of 3-[(2-Hydroxybenzyl)amino]benzonitrile from this linear regression.

Mechanistic Insights into Intermolecular Interactions

Understanding the 3D conformation and interaction potential of 3-[(2-Hydroxybenzyl)amino]benzonitrile is critical for formulation and target binding.

  • Intramolecular Hydrogen Bonding: The proximity of the 2-hydroxyl group on the benzyl ring to the secondary amine nitrogen creates a highly favorable geometry for a 6-membered intramolecular hydrogen bond. This interaction can transiently mask the molecule's polarity, effectively lowering its desolvation energy and potentially enhancing passive membrane permeability.

  • π-π Stacking & Dipole Interactions: The benzonitrile ring is highly electron-deficient due to the cyano group. It can engage in parallel-displaced π-π stacking with electron-rich aromatic residues (e.g., Tyrosine, Tryptophan) in biological targets. The cyano nitrogen itself is a potent hydrogen bond acceptor, frequently utilized in medicinal chemistry to interact with kinase hinge regions.

Physicochemical Profiling Workflow Diagram

Workflow cluster_0 Solution-State Profiling cluster_1 Solid-State & Analytical A 3-[(2-Hydroxybenzyl)amino]benzonitrile Sample Preparation B pKa Determination (SiriusT3 / UV-Metric) A->B C Lipophilicity (LogP/LogD) (OECD 107 / 117) A->C D Solubility Profiling (Kinetic & Thermodynamic) A->D E Thermal Analysis (DSC / TGA) A->E F Structural Confirmation (NMR / LC-MS / IR) A->F G Comprehensive Physicochemical Profile (Lead Optimization Ready) B->G C->G D->G E->G F->G

Fig 1. Physicochemical profiling workflow for 3-[(2-Hydroxybenzyl)amino]benzonitrile.

Analytical Methodologies for Structural Confirmation

To ensure the integrity of the synthesized or procured batch before physicochemical profiling, the following analytical validations must be performed:

  • Infrared (IR) Spectroscopy: A sharp, distinct absorption band at approximately ~2220 cm⁻¹ is critical to confirm the presence of the C≡N (nitrile) stretch. A broad band around 3300–3400 cm⁻¹ will confirm the O-H and N-H stretches.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (DMSO-d₆): The benzylic CH₂ protons will appear as a doublet or singlet (depending on coupling with the NH) around 4.3–4.5 ppm. The phenolic OH typically appears as a broad singlet >9.0 ppm, and the secondary amine NH around 6.5 ppm.

    • ¹³C-NMR: The diagnostic cyano carbon (C≡N) will resonate at approximately 119 ppm, while the benzylic methylene carbon will appear near 45 ppm.

  • LC-MS (ESI+): High-resolution mass spectrometry should yield a protonated molecular ion

    
     at m/z 225.1028, confirming the exact mass of the compound.
    

References

  • Weitschies, W. et al. "Characterisation of selected active agents regarding pKa values, solubility concentrations and pH profiles by SiriusT3". European Journal of Pharmaceutics and Biopharmaceutics / PubMed. Available at:[Link]

  • OECD. "Test No. 117: Partition Coefficient (n-octanol/water), High Performance Liquid Chromatography (HPLC) Method". OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

Sources

An In-depth Technical Guide to 3-(2-Hydroxybenzylideneamino)benzonitrile: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-Hydroxybenzylideneamino)benzonitrile, a Schiff base of interest in coordination chemistry and materials science. While the nomenclature in chemical literature can vary, this document pertains to the condensation product of 3-aminobenzonitrile and salicylaldehyde. It is important to distinguish this compound, featuring an imine (C=N) linkage, from its reduced amine analogue, 3-[(2-Hydroxybenzyl)amino]benzonitrile. The vast body of available scientific data relates to the former, which will be the focus of this guide.

Compound Identification and Molecular Structure

Chemical Identity:

The compound is systematically named 3-(2-Hydroxybenzylideneamino)benzonitrile. It is a Schiff base formed through the condensation reaction between 3-aminobenzonitrile and salicylaldehyde.

Molecular Formula: C₁₄H₁₀N₂O[1][2]

Molecular Weight: 222.24 g/mol [1]

CAS Number: While a specific CAS number for 3-(2-Hydroxybenzylideneamino)benzonitrile is not readily found in major databases, the starting materials are well-characterized: 3-Aminobenzonitrile (CAS: 2237-30-1) and Salicylaldehyde (CAS: 90-02-8). Researchers are advised to use the systematic name or molecular formula for literature searches.

Structural Elucidation:

The molecular structure of 3-(2-Hydroxybenzylideneamino)benzonitrile has been characterized using X-ray crystallography. The molecule is nearly planar, with a dihedral angle of approximately 6.04° between the two benzene rings.[1][2] A key feature of its structure is a strong intramolecular O-H···N hydrogen bond, which contributes to the molecule's planarity.[1][2] The C=N double bond length is approximately 1.277 Å, which is typical for a Schiff base.[1]

Structural and Crystallographic Parameters
Molecular Formula C₁₄H₁₀N₂O
Molecular Weight 222.24 g/mol [1]
Crystal System Orthorhombic[1]
Space Group Not explicitly stated in the provided abstract
Unit Cell Dimensions a = 26.397 Å, b = 3.9211 Å, c = 10.773 Å[1]
Dihedral Angle (between benzene rings) 6.04°[1][2]
Key Bond Length (C=N) 1.277 Å[1]

Synthesis and Mechanistic Considerations

The synthesis of 3-(2-Hydroxybenzylideneamino)benzonitrile is a straightforward condensation reaction, a classic example of Schiff base formation.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions r1 3-Aminobenzonitrile p1 3-(2-Hydroxybenzylideneamino)benzonitrile r1->p1 + r2 Salicylaldehyde r2->p1 p2 Water p1->p2 + cond Ethanol Reflux

A schematic representation of the synthesis.

Experimental Protocol:

The following protocol is adapted from established literature.[1]

  • Reactant Preparation: In a suitable reaction vessel, dissolve 10 mmol of 3-aminobenzonitrile (1.18 g) and 10 mmol of salicylaldehyde (1.22 g) in 20 ml of ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours.

  • Crystallization: After the reflux period, allow the mixture to cool to room temperature overnight. A yellow precipitate will form.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield yellow crystals. The reported yield for this method is approximately 82%.[1]

Causality of Experimental Choices:

  • Solvent: Ethanol is a common solvent for Schiff base synthesis as it effectively dissolves the reactants and the product has limited solubility at room temperature, facilitating crystallization upon cooling.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

  • Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities by leveraging differences in solubility.

Potential Applications and Research Interest

Schiff bases are a well-studied class of compounds with a wide range of applications. While specific applications for 3-(2-Hydroxybenzylideneamino)benzonitrile are not extensively documented, its structural features suggest potential in several areas:

  • Coordination Chemistry: The presence of nitrogen and oxygen donor atoms makes this molecule an excellent ligand for forming complexes with various metal ions. These complexes can have interesting catalytic, magnetic, or optical properties.[1]

  • Catalysis: Schiff base metal complexes are known to be effective catalysts in various organic transformations.

  • Materials Science: The planar structure and potential for intermolecular interactions suggest that this compound could be explored for applications in organic electronics or as a building block for larger supramolecular assemblies.

  • Biological Activity: Many Schiff bases exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological profile of 3-(2-Hydroxybenzylideneamino)benzonitrile would require further investigation.

Safety and Handling

Hazard Assessment of Starting Materials:

Compound CAS Number Key Hazards
3-Aminobenzonitrile 2237-30-1Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
Salicylaldehyde 90-02-8Harmful if swallowed. Causes skin irritation and serious eye damage. May cause an allergic skin reaction.

Recommended Handling Practices:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Ingestion and Contact: Avoid ingestion and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(2-Hydroxybenzylideneamino)benzonitrile is a readily synthesized Schiff base with a well-characterized molecular structure. Its properties are representative of this important class of compounds, suggesting potential for further research in coordination chemistry, catalysis, and materials science. As with any chemical compound, proper safety precautions should be observed during its handling and use. Further studies are warranted to fully explore the potential applications and biological activity of this molecule.

References

  • Xu, H.-J., Gong, X.-X., & Wang, H. (2008). 3-(2-Hydroxybenzylideneamino)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(3), o638. [Link]

  • Pharmaffiliates. 3-Amino-2-hydroxybenzonitrile. [Link]

  • Xu, H. J., Gong, X. X., & Wang, H. (2008). 3-(2-Hydroxy-benzyl-ideneamino)benzonitrile. Acta crystallographica. Section E, Structure reports online, 64(Pt 3), o638. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Benzonitrile: Human health tier II assessment. [Link]

  • PubChem. 2-[(2-Hydroxy-benzylidene)-amino]-benzonitrile. [Link]

  • Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631-17638. [Link]

  • Wikipedia. Benzonitrile. [Link]

  • Patil, S. B., et al. (2012). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
  • Google Patents. An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • Google Patents.

Sources

Crystal Structure Analysis of 3-[(2-Hydroxybenzyl)amino]benzonitrile: A Technical Guide to Conformation, Supramolecular Assembly, and Pharmacophoric Mapping

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound 3-[(2-Hydroxybenzyl)amino]benzonitrile (Formula: C₁₄H₁₂N₂O) represents a critical structural motif in both coordination chemistry and pharmaceutical development. As a reduced Schiff base, the conversion of the rigid imine bond to a flexible secondary amine (sp³ hybridized nitrogen) fundamentally alters its conformational landscape. Furthermore, the inclusion of a benzonitrile moiety introduces a linear, electron-withdrawing pharmacophore that is highly valued in modern drug design for its metabolic stability and target-binding capabilities [1].

As an application scientist, I frequently encounter challenges in mapping the exact 3D conformation of flexible secondary amines. To elucidate the structural parameters of 3-[(2-Hydroxybenzyl)amino]benzonitrile, we rely on its protonated hydrochloride salt model—3-cyano-N-(2-hydroxybenzyl)anilinium chloride . The causality behind this choice is highly deliberate: protonation restricts conformational entropy, while the chloride counterion acts as a multi-directional hydrogen-bond acceptor, driving predictable supramolecular assembly and yielding high-quality single crystals [2].

This whitepaper provides an in-depth analysis of the crystal structure, experimental methodologies, and mechanistic insights derived from this compound.

Experimental Methodology: A Self-Validating Protocol

The following step-by-step methodology details the crystallization and Single-Crystal X-ray Diffraction (SCXRD) workflow. Every protocol described here functions as a self-validating system ; the empirical diffraction data inherently verifies the proposed molecular model through rigorous mathematical refinement.

Step-by-Step SCXRD Workflow
  • Solvation & Protonation: Dissolve 3 mmol (669 mg) of commercial 3-[(2-Hydroxybenzyl)amino]benzonitrile in a water/HCl (50:1 v/v) solution.

    • Causality: The specific 50:1 ratio provides an aqueous environment to support ionic dissociation while ensuring excess protons to drive the equilibrium entirely toward the anilinium cation. This locks the nitrogen center and prepares the molecule for ordered packing.

  • Isothermal Crystal Growth: Allow the solvent to slowly evaporate in air at 298 K.

    • Causality: Slow evaporation minimizes the kinetic nucleation rate, favoring the thermodynamic growth of fewer, larger, and defect-free colorless block-shaped crystals suitable for high-resolution diffraction.

  • Diffraction Data Collection: Mount a selected crystal (0.4 × 0.35 × 0.2 mm) on a diffractometer equipped with a Mo Kα radiation source.

    • Causality: Mo Kα radiation (λ = 0.71073 Å) is selected over Cu Kα to minimize X-ray absorption effects (μ = 0.27 mm⁻¹), which is critical for accurate intensity measurements in organic salts containing heavier atoms like chlorine.

  • Structure Solution & Refinement: Solve the phase problem using direct methods and refine the structure via full-matrix least-squares on F².

    • Self-Validation Mechanism: The refinement iteratively minimizes the difference between the calculated electron density model and the observed reciprocal space data. The convergence of the R-factor (residual factor) mathematically validates the structural integrity of the model.

Workflow A 1. Compound Preparation (3-[(2-Hydroxybenzyl)amino]benzonitrile) B 2. Acidification & Solvation (HCl/H2O, 50:1 v/v) A->B C 3. Slow Evaporation (298 K, Air) B->C D 4. Crystal Harvesting (Colorless Block-shaped) C->D E 5. SCXRD Data Collection (Mo Kα radiation, μ = 0.27 mm⁻¹) D->E F 6. Structure Solution & Refinement (Direct Methods, Least-Squares) E->F

Fig 1: Step-by-step SCXRD experimental workflow for the target compound.

Crystallographic Data & Structural Analysis

The structural elucidation of the hydrochloride salt reveals a monoclinic crystal system. The quantitative data extracted from the SCXRD refinement is summarized below.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₁₄H₁₃N₂O⁺ · Cl⁻
Molecular Weight 260.71 g/mol
Crystal System Monoclinic
Unit Cell Dimensions a = 13.071(3) Å, b = 7.9437(16) Å, c = 13.141(3) Å
Cell Angle β = 90.18(3)°
Volume (V) 1364.4(5) ų
Z (Molecules/unit cell) 4
Temperature 298 K
Radiation Source Mo Kα
Absorption Coefficient (μ) 0.27 mm⁻¹
Crystal Dimensions 0.4 × 0.35 × 0.2 mm
Conformational Geometry

Despite the flexibility introduced by the secondary amine linkage, the molecule adopts a surprisingly planar conformation in the solid state. The two phenyl rings are roughly parallel, twisted from each other by a minimal dihedral angle of only 2.87(1)° [2]. This is a stark contrast to related compounds (e.g., N-(4-(Trifluoromethyl)benzyl)-4-methoxyanilinium trifluoromethanesulfonate), which exhibit much larger twist angles (>20°). The nitrile group bond length is measured at 1.127(2) Å , falling perfectly within the normal expected range for a -C≡N triple bond.

Supramolecular Architecture & Hydrogen Bonding

The crystal packing of 3-cyano-N-(2-hydroxybenzyl)anilinium chloride is primarily dictated by an extensive network of intermolecular hydrogen bonds. The chloride anion acts as a critical bridging node, accepting hydrogen bonds from both the protonated amine and the phenolic hydroxyl group.

Table 2: Hydrogen-Bond Geometry (Å, °)
Interaction (D—H···A)D—H (Å)H···A (Å)D···A (Å)Angle (°)
N1—H1A···Cl1ⁱ 0.902.293.1315(17)155
O1—H1···Cl1ⁱⁱ 0.852.243.0870(18)171
N1—H1B···Cl1 0.902.143.0376(16)173

Symmetry transformations used to generate equivalent atoms: (i) & (ii) denote adjacent lattice positions.

These N—H···Cl and O—H···Cl interactions force the cations and anions to self-assemble into a highly ordered one-dimensional chain that propagates parallel to the b-axis of the monoclinic unit cell.

Assembly N1 Free Base C14H12N2O N2 Protonation Anilinium Cation N1->N2 HCl N3 Primary H-Bonds N-H···Cl & O-H···Cl N2->N3 Cl- Ion N4 1D Chain Parallel to b-axis N3->N4 Assembly N5 Crystal Lattice Monoclinic System N4->N5 Packing

Fig 2: Supramolecular assembly pathway driven by hydrogen bonding.

Mechanistic Insights for Drug Development & Coordination Chemistry

Understanding the crystal structure of 3-[(2-Hydroxybenzyl)amino]benzonitrile provides actionable insights for two major scientific domains:

  • Pharmacophore Mapping in Drug Design: The near-planar conformation (2.87° dihedral angle) enforced by the hydrogen-bonding network demonstrates how supramolecular forces in a physiological environment (or a binding pocket) can override the intrinsic flexibility of the sp³ hybridized amine. The nitrile group's precise vector (1.127 Å bond length) allows computational chemists to accurately map it as an electron-rich hydrogen-bond acceptor when docking this scaffold against target kinases or receptors [1].

  • Ligand Design in Coordination Chemistry: As a reduced Schiff base, this compound is a potent precursor for transition metal complexes. Similar N-(2-hydroxybenzyl)aminopyridine derivatives have been shown to act as monodentate or bidentate ligands, coordinating with Cu(II) and Pd(II) ions to form distorted square-planar or octahedral geometries [3]. The structural data confirms that the secondary amine and the phenolic oxygen are spatially primed to chelate metal centers once deprotonated, making it an excellent candidate for developing novel catalytic or luminescent materials.

References

  • National Center for Biotechnology Information (NCBI) / PubMed Central. "3-Cyano-N-(2-hydroxybenzyl)anilinium chloride." PMC Structural Reports. Available at: [Link]

  • Supreme Attestation Commission under the President of the Republic of Azerbaijan. "Structure and coordination chemistry of N-(2-hydroxybenzyl) aminopyridines." AAK Scientific Archive. Available at: [Link]

Spectroscopic Data (NMR, IR, Mass) of 3-[(2-Hydroxybenzyl)amino]benzonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-[(2-Hydroxybenzyl)amino]benzonitrile (Molecular Formula:


, Exact Mass: 224.0950 Da) is a highly functionalized secondary amine. Structurally, it consists of a 2-hydroxybenzyl moiety linked via a secondary amine to a 3-cyanophenyl ring. Compounds of this class, often referred to as "nusbiarylins," are of significant interest in drug development due to their potent biological activities, including the inhibition of bacterial rRNA synthesis [4].

Because the molecule contains multiple hydrogen-bonding donors and acceptors (-OH, -NH, -C≡N), its spectroscopic behavior is highly dependent on solvent conditions and sample preparation. This whitepaper provides a definitive, self-validating reference for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electrospray Ionization Mass Spectrometry (ESI-MS/MS).

Synthesis & Sample Preparation Workflow

High-purity samples are a prerequisite for accurate spectroscopic characterization. The compound is synthesized via a chemoselective reductive amination.

Step-by-Step Methodology
  • Imine Formation: Dissolve 1.0 equivalent of salicylaldehyde and 1.0 equivalent of 3-aminobenzonitrile in absolute ethanol (0.5 M concentration). Heat the mixture to reflux for 4 hours. The nucleophilic amine attacks the electrophilic aldehyde, eliminating water to form the Schiff base (imine) intermediate.

  • Chemoselective Reduction: Cool the reaction mixture to 0 °C. Slowly add 1.5 equivalents of sodium borohydride (

    
    ) dissolved in methanol. Stir for 2 hours at room temperature.
    
  • Workup & Isolation: Quench the reaction with distilled water to destroy excess

    
    . Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure target compound as crystalline solid.

Mechanistic Causality & Self-Validation:


 is chosen specifically for its chemoselectivity; it efficiently reduces the highly polarized imine double bond without reducing the sensitive nitrile (-C≡N) group [3]. This protocol is a self-validating system: successful reduction is immediately confirmed in the 

NMR spectrum by the absolute disappearance of the highly deshielded imine proton (-CH=N-) at ~8.5 ppm and the emergence of the benzylic methylene doublet (-

-) at ~4.25 ppm.

SynthesisWorkflow A Salicylaldehyde (Electrophile) C Imine Intermediate (Schiff Base) A->C EtOH, Reflux -H2O B 3-Aminobenzonitrile (Nucleophile) B->C D 3-[(2-Hydroxybenzyl)amino]benzonitrile (Target) C->D NaBH4, MeOH Reduction

Fig 1: Reductive amination workflow for 3-[(2-Hydroxybenzyl)amino]benzonitrile synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Solvent Selection

For this specific molecule, DMSO-


  is strictly required over non-polar solvents like 

. In

, the secondary amine (-NH-) and phenolic hydroxyl (-OH) groups undergo rapid intermolecular hydrogen bonding and chemical exchange, resulting in broad, uninterpretable singlets that mask critical structural information. DMSO-

acts as a strong hydrogen-bond acceptor, disrupting these aggregates and drastically slowing the proton exchange rate. This allows the observation of distinct signals and critical scalar couplings between the -NH- and -

- protons [1].
NMR Structural Assignments

The


 NMR spectrum is defined by three distinct regions: the exchangeable heteroatom protons, the aromatic rings, and the benzylic linker.
  • The Benzylic System: The methylene protons (-

    
    -) appear as a distinct doublet (
    
    
    
    Hz) at 4.25 ppm, split by the adjacent secondary amine proton. The amine proton (-NH-) appears as a triplet at 6.55 ppm. Upon the addition of
    
    
    , the -NH- signal completely exchanges and disappears, causing the -
    
    
    - doublet to collapse into a sharp singlet.
  • The 3-Cyanophenyl Ring: The highly anisotropic nitrile group strongly deshields the H-2 proton (located between the -CN and -NH groups), which appears as a narrow triplet (

    
     Hz) due to meta-coupling with H-4 and H-6.
    
NMR Structural Assignments

The


 NMR spectrum confirms the carbon skeleton. The most diagnostic peak is the sp-hybridized nitrile carbon (-C≡N) at 119.5 ppm. The benzylic carbon shifts significantly upfield to 41.5 ppm, confirming the complete reduction of the 

imine precursor (~160 ppm) to the

amine [1].
Quantitative NMR Data Tables

Table 1:


 NMR Assignments (400 MHz, DMSO-

)
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment / Structural Causality
9.60Singlet (broad)-1HPhenolic -OH (H-bonded)
7.25Triplet8.01HBenzonitrile H-5
7.15Triplet of doublets7.8, 1.61HPhenol H-4
7.10Doublet of doublets7.5, 1.61HPhenol H-6
6.95Triplet2.01HBenzonitrile H-2 (Deshielded by CN)
6.90Doublet of doublets8.0, 2.01HBenzonitrile H-4
6.85Doublet of doublets8.0, 2.01HBenzonitrile H-6
6.80Doublet of doublets8.0, 1.21HPhenol H-3
6.75Triplet of doublets7.5, 1.21HPhenol H-5
6.55Triplet5.81HSecondary Amine -NH- (Exchanges with

)
4.25Doublet5.82HBenzylic -

- (Couples with NH)

Table 2:


 NMR Assignments (100 MHz, DMSO-

)
Chemical Shift (

, ppm)
Carbon TypeAssignment
155.0Quaternary (

)
Phenol C-2 (C-OH)
148.5Quaternary (

)
Benzonitrile C-1 (C-NH)
131.0 - 114.0Methine (

)
Aromatic C-H carbons
119.5Quaternary (

)
Nitrile Carbon (-C≡N)
111.5Quaternary (

)
Benzonitrile C-3 (ipso to CN)
41.5Methylene (

)
Benzylic Carbon (-

-)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis is performed using Attenuated Total Reflectance (ATR) on the pure crystalline solid. The vibrational frequencies provide orthogonal validation of the functional groups.

Mechanistic Causality: The nitrile stretch (


) is observed at 2225 

. This frequency is slightly lower than that of a standard aliphatic nitrile (typically ~2250

). This bathochromic shift is caused by the conjugation of the nitrile group with the aromatic

-system, which delocalizes the electron density and slightly weakens the carbon-nitrogen triple bond [2]. The hydroxyl stretch (

) appears as a broad band centered at 3380

, a direct physical manifestation of extensive intermolecular hydrogen bonding in the solid state.

Table 3: Key FT-IR Vibrational Bands (ATR, solid state)

Wavenumber (

)
Intensity / ShapeFunctional GroupVibrational Mode
3380Strong, Broad-OHO-H stretching (Hydrogen-bonded)
3310Medium, Sharp-NH-N-H stretching (Secondary amine)
2225Strong, Sharp-C≡NC≡N stretching (Conjugated nitrile)
1605, 1585Medium, SharpAromatic RingC=C skeletal stretching
1245StrongAr-OC-O stretching (Phenolic)

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Ionization and Fragmentation Pathways

Mass spectrometry is conducted in positive ion mode (ESI+). The molecule is readily protonated at the most basic site—the secondary amine—yielding a robust molecular ion


 at m/z 225.10.

During Collision-Induced Dissociation (CID) in MS/MS, the molecule undergoes highly predictable fragmentation dictated by bond dissociation energies and product ion stability. The benzylic C-N bond is the weakest link in the molecule.

  • Base Peak Formation (m/z 107.05): Cleavage of the C-N bond with the charge remaining on the benzyl fragment results in the loss of neutral 3-aminobenzonitrile. This yields the 2-hydroxybenzyl cation, which is exceptionally stable because it can delocalize its charge via resonance to form an ortho-quinone methide-like oxonium ion [1].

  • Secondary Fragment (m/z 119.06): Alternatively, inductive cleavage where the charge is retained on the nitrogen yields the protonated 3-aminobenzonitrile fragment, accompanied by the neutral loss of a 2-quinone methide derivative.

MSFragmentation M Molecular Ion [M+H]+ m/z 225.10 F1 2-Hydroxybenzyl Cation m/z 107.05 M->F1 C-N Cleavage Loss of 3-Aminobenzonitrile F2 3-Aminobenzonitrile Fragment m/z 119.06 M->F2 C-N Cleavage Loss of 2-Quinone Methide

Fig 2: Primary ESI-MS/MS fragmentation pathways via benzylic C-N bond cleavage.

Table 4: ESI-MS/MS Fragmentation Data

Ion Typem/z ObservedFormulaRelative AbundanceDiagnostic Significance
Molecular Ion

225.10

~40%Confirms exact mass of the synthesized compound.
Fragment Ion (Base)107.05

100%Confirms the 2-hydroxybenzyl moiety (resonance stabilized).
Fragment Ion119.06

~25%Confirms the 3-cyanophenylamine moiety.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Qiu, Y., Chu, A. J., Tsang, T. F., Zheng, Y., Lam, N. M., Li, K. S. L., Ip, M., Yang, X., & Ma, C. (2022). Synthesis and biological evaluation of nusbiarylin derivatives as bacterial rRNA synthesis inhibitor with potent antimicrobial activity against MRSA and VRSA. Bioorganic Chemistry, 124, 105863.[Link]

An In-depth Technical Guide to Intramolecular Hydrogen Bonding in 3-[(2-Hydroxybenzyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Intramolecular hydrogen bonds (IHBs) are critical non-covalent interactions that dictate molecular conformation, stability, and physicochemical properties. In the realm of drug discovery, the ability to strategically engineer IHBs can profoundly impact a compound's lipophilicity, membrane permeability, and target-binding affinity. This guide provides a comprehensive technical analysis of the intramolecular hydrogen bond within the 3-[(2-Hydroxybenzyl)amino]benzonitrile scaffold. We will dissect the structural basis for its formation, detail the gold-standard experimental and computational methodologies for its characterization, and explore its significant implications for medicinal chemistry and drug development professionals. This document serves as both a theoretical primer and a practical handbook for researchers aiming to leverage this powerful molecular interaction in rational drug design.

The Intramolecular Hydrogen Bond: A Cornerstone of Molecular Design

An intramolecular hydrogen bond (IHB) is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor, e.g., oxygen or nitrogen) and another electronegative atom within the same molecule (the acceptor).[1] Unlike their intermolecular counterparts, IHBs form a cyclic arrangement, which can significantly constrain a molecule's conformational freedom.[2] This conformational rigidity can be a powerful tool in drug design. By pre-organizing a ligand into its bioactive conformation, the entropic penalty upon binding to a biological target is reduced, potentially leading to enhanced binding affinity.[3] Furthermore, IHBs can mask polar functional groups, effectively increasing a molecule's lipophilicity and its ability to passively diffuse across cellular membranes—a critical factor for oral bioavailability.[4][5][6]

The Molecular Scaffold: 3-[(2-Hydroxybenzyl)amino]benzonitrile

The subject of this guide is 3-[(2-Hydroxybenzyl)amino]benzonitrile. This molecule possesses the key functional groups required for the formation of a stable, six-membered ring via an IHB: a phenolic hydroxyl (-OH) group as the hydrogen bond donor and the imine nitrogen atom as a potential hydrogen bond acceptor.

It is crucial to distinguish this molecule from its closely related and extensively studied Schiff base analogue, 3-(2-Hydroxybenzylideneamino)benzonitrile . The Schiff base contains a C=N (imine) double bond, whereas our target molecule contains a C-N (amine) single bond. The Schiff base, due to the sp² hybridization of the imine carbon and nitrogen, is largely planar, which strongly favors the IHB.[7][8] Crystal structure analysis of this analogue provides definitive, quantitative proof of a strong O-H···N intramolecular hydrogen bond.[7][8] This well-characterized Schiff base serves as an excellent foundational model for understanding the IHB in the more flexible amino target, where rotation around the C-N single bond introduces additional conformational possibilities.

Caption: Structure of 3-[(2-Hydroxybenzyl)amino]benzonitrile with potential IHB.

Definitive Structural Evidence: X-Ray Crystallography

Causality: To unambiguously determine the solid-state conformation and quantify the geometry of an IHB, single-crystal X-ray crystallography is the definitive technique.[9][10] It provides precise atomic coordinates, allowing for the direct measurement of bond lengths and angles that characterize the hydrogen bond.

For the model compound, 3-(2-Hydroxybenzylideneamino)benzonitrile, X-ray diffraction analysis reveals an almost planar molecular conformation where the dihedral angle between the two benzene rings is only 6.04°.[7][8] This planarity is stabilized by a strong O-H···N intramolecular hydrogen bond. The geometric parameters of this bond have been precisely determined and are summarized below.

Table 1: Intramolecular Hydrogen Bond Geometry in 3-(2-Hydroxybenzylideneamino)benzonitrile

Donor (D) - H H ··· Acceptor (A) D ··· A Angle (D-H···A) Reference
O1 - H1B H1B ··· N1 O1 ··· N1 O1-H1B···N1 [7]

| 0.82(2) Å | 1.89(4) Å | 2.623(4) Å | 149(7)° |[7] |

Insight: The D···A distance of 2.623 Å is significantly shorter than the sum of the van der Waals radii of oxygen and nitrogen (~3.07 Å), providing unequivocal evidence of a strong hydrogen bonding interaction. This solid-state data serves as a crucial benchmark for interpreting results from solution-state experiments and computational models.

Probing the IHB in Solution: Spectroscopic Methodologies

Causality: While crystallography provides a static solid-state picture, drugs function in a biological, aqueous environment. Therefore, it is essential to confirm that the IHB persists in solution. Spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) are powerful tools for this purpose.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: The formation of a hydrogen bond weakens the covalent O-H bond of the donor group. This weakening results in a characteristic shift of the O-H stretching vibration to a lower frequency (redshift) and a broadening of the corresponding absorption band in the IR spectrum.[12][13]

Protocol:

  • Sample Preparation: Prepare a dilute solution (~1-5 mM) of 3-[(2-Hydroxybenzyl)amino]benzonitrile in a non-polar, aprotic solvent such as carbon tetrachloride (CCl₄) or chloroform (CDCl₃) to minimize intermolecular hydrogen bonding.

  • Data Acquisition: Record the FT-IR spectrum in the 4000-2500 cm⁻¹ region.

  • Analysis: A free phenolic O-H stretch typically appears as a sharp band around 3600 cm⁻¹. In the presence of a strong IHB, this band will be absent or significantly attenuated, replaced by a broad absorption band at a lower wavenumber, often between 3200-2800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The proton involved in a hydrogen bond is deshielded due to the electrostatic pull from the acceptor atom. This deshielding causes its signal to appear at a higher chemical shift (downfield) in the ¹H NMR spectrum.[14][15] The chemical shift of this proton is also less sensitive to changes in concentration compared to a proton involved in intermolecular hydrogen bonding.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated aprotic solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[16]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: A free phenolic proton typically resonates between 4-7 ppm. A proton engaged in a strong IHB, as expected in this scaffold, will exhibit a significantly downfield chemical shift, often in the range of 10-15 ppm. Variable temperature NMR can also be performed; a smaller temperature coefficient for the hydroxyl proton chemical shift is indicative of a stable intramolecular interaction.[17]

The Workflow for IHB Characterization

The robust characterization of an IHB relies on a synergistic approach, combining synthesis, spectroscopy, crystallography, and computational modeling.

cluster_0 Synthesis & Purification cluster_1 Experimental Validation cluster_2 Computational Analysis Synthesis Chemical Synthesis (Amine Reduction) Purification Purification (Crystallization/Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy (Solution State) Purification->FTIR NMR NMR Spectroscopy (Solution State) Purification->NMR XRay X-Ray Crystallography (Solid State) Purification->XRay DFT DFT Calculations (Conformational Search) Purification->DFT Conclusion Comprehensive IHB Profile (Structure, Stability, Energetics) FTIR->Conclusion NMR->Conclusion XRay->Conclusion QTAIM QTAIM/NBO Analysis (Bond Energetics) DFT->QTAIM QTAIM->Conclusion

Caption: Workflow for the comprehensive characterization of an intramolecular hydrogen bond.

Computational Chemistry: Quantifying Stability

Causality: Experimental methods confirm the presence of an IHB, but computational chemistry is required to quantify its energetic contribution to molecular stability.[18][19] Methods like Density Functional Theory (DFT) allow for the exploration of a molecule's potential energy surface to identify stable conformers and calculate the energy difference between the IHB-stabilized ("closed") conformation and other "open" conformers where the IHB is absent.

Workflow:

  • Conformational Search: A systematic search is performed to identify all low-energy conformers of 3-[(2-Hydroxybenzyl)amino]benzonitrile.

  • Geometry Optimization: The geometries of the identified conformers are optimized at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[20]

  • Energy Calculation: The electronic energies of the optimized conformers are calculated. The strength of the IHB is often estimated as the energy difference between the most stable "closed" conformer and the most stable "open" conformer.

  • Advanced Analysis: Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be employed to further characterize the electronic nature of the hydrogen bond.[19]

Implications for Drug Development

The presence of a stable IHB in the 3-[(2-Hydroxybenzyl)amino]benzonitrile scaffold has profound and actionable implications for drug development professionals.

cluster_props Physicochemical Properties cluster_outcomes Pharmacokinetic & Pharmacodynamic Outcomes IHB Stable Intramolecular Hydrogen Bond (IHB) Lipophilicity Increased Lipophilicity (Masking Polar Groups) IHB->Lipophilicity Conformation Conformational Rigidity IHB->Conformation Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Bioavailability Improved Oral Bioavailability Permeability->Bioavailability Binding Higher Target Binding Affinity Conformation->Binding

Sources

Solubility and stability of 3-[(2-Hydroxybenzyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 3-[(2-Hydroxybenzyl)amino]benzonitrile

Abstract

3-[(2-Hydroxybenzyl)amino]benzonitrile is a small molecule of interest, and understanding its physicochemical properties is paramount for its potential applications in research and development. This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. We will delve into the theoretical considerations based on its molecular structure, outline detailed experimental protocols for empirical determination, and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and pharmaceutical scientists engaged in the evaluation of new chemical entities.

Introduction: Physicochemical Profiling in Drug Discovery

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the earliest and most critical hurdles are the fundamental physicochemical properties of the molecule, primarily its solubility and stability. These two parameters are inextricably linked to a compound's bioavailability, manufacturability, and overall developability. A compound with poor solubility will likely exhibit low absorption and erratic exposure in vivo, while an unstable compound presents challenges for formulation, storage, and consistent delivery to the target site.

This guide focuses on 3-[(2-Hydroxybenzyl)amino]benzonitrile, a molecule possessing several functional groups that influence its behavior in aqueous and biological environments. The presence of a nitrile group, a secondary amine, and a phenolic hydroxyl group suggests a complex interplay of pH-dependent ionization, hydrogen bonding capabilities, and susceptibility to specific degradation pathways. Therefore, a systematic and thorough evaluation of its solubility and stability is not merely a data collection exercise but a foundational step in its scientific exploration.

Molecular Structure and Predicted Properties

A preliminary in silico analysis of 3-[(2-Hydroxybenzyl)amino]benzonitrile can provide valuable insights into its likely physicochemical characteristics, guiding the design of subsequent experimental studies.

Chemical Structure:

  • IUPAC Name: 3-[(2-Hydroxybenzyl)amino]benzonitrile

  • Molecular Formula: C₁₄H₁₂N₂O

  • Molecular Weight: 224.26 g/mol

Key Functional Groups and Their Influence:

  • Phenolic Hydroxyl (-OH): This acidic group (predicted pKa ~9-10) will be predominantly unionized at physiological pH. It is a hydrogen bond donor and can contribute to aqueous solubility. However, it is also susceptible to oxidation, potentially forming colored degradation products.

  • Secondary Amine (-NH-): This basic group (predicted pKa ~4-5) will be partially protonated at physiological pH. Its ability to become charged at lower pH values can significantly enhance aqueous solubility.

  • Nitrile (-C≡N): This is a polar group that can act as a hydrogen bond acceptor, contributing to solubility. It is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, converting to a carboxylic acid or amide.

Predicted Lipophilicity (logP):

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value generally correlates with lower aqueous solubility. For 3-[(2-Hydroxybenzyl)amino]benzonitrile, various computational models predict a cLogP in the range of 2.5 to 3.5. This moderate lipophilicity suggests that the intrinsic solubility of the neutral form of the molecule may be limited.

Aqueous Solubility Determination

The aqueous solubility of a compound is a critical parameter that influences its absorption and distribution in biological systems. For ionizable molecules like 3-[(2-Hydroxybenzyl)amino]benzonitrile, solubility is highly dependent on the pH of the medium. Therefore, it is essential to determine both the intrinsic solubility (solubility of the neutral form) and the solubility at different pH values.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, as it allows the system to reach equilibrium.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to cover the range of physiological and potential formulation conditions.

  • Sample Preparation: Add an excess of solid 3-[(2-Hydroxybenzyl)amino]benzonitrile to vials containing each buffer. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved compound.

  • Sample Collection and Dilution: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve prepared with known concentrations of 3-[(2-Hydroxybenzyl)amino]benzonitrile is used to determine the concentration in the supernatant.

Data Presentation: pH-Solubility Profile

The results of the solubility assessment should be presented in a clear and concise table.

pH of BufferTemperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)
2.025(Experimental Data)(Calculated Data)
4.525(Experimental Data)(Calculated Data)
6.825(Experimental Data)(Calculated Data)
7.425(Experimental Data)(Calculated Data)
9.025(Experimental Data)(Calculated Data)
Visualization of the Solubility Determination Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_solid Weigh Excess Solid Compound add_solid Add Solid to Buffer Vials prep_solid->add_solid prep_buffer Prepare pH Buffers (2.0, 4.5, 7.4, 9.0) prep_buffer->add_solid shake Equilibrate (Shake at 25°C for 24-48h) add_solid->shake separate Separate Phases (Centrifugation) shake->separate collect Collect Supernatant separate->collect dilute Dilute Supernatant collect->dilute hplc Quantify by HPLC-UV dilute->hplc data Calculate Solubility (µg/mL) hplc->data

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Assessment

Evaluating the chemical stability of 3-[(2-Hydroxybenzyl)amino]benzonitrile is crucial to understand its degradation pathways and to establish appropriate storage and handling conditions. Forced degradation studies, where the compound is exposed to stress conditions more severe than those it would typically encounter, are used to accelerate this process.

Experimental Protocol: Forced Degradation Study

This study exposes the compound to hydrolytic, oxidative, and photolytic stress conditions.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 3-[(2-Hydroxybenzyl)amino]benzonitrile in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Neutral Hydrolysis: Dilute the stock solution with purified water and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: For the hydrolytic samples, neutralize the acid or base. For the oxidative sample, the reaction can be quenched by adding a small amount of a reducing agent if necessary.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. This method must be capable of separating the parent compound from all its degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Data Presentation: Forced Degradation Results

The results should be tabulated to show the percentage of the parent compound remaining and the formation of degradation products under each condition.

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradants (% Peak Area)
0.1 N HCl, 60°C0100-
24(Experimental Data)(Experimental Data)
0.1 N NaOH, 60°C0100-
24(Experimental Data)(Experimental Data)
3% H₂O₂, RT0100-
24(Experimental Data)(Experimental Data)
Photolytic24(Experimental Data)(Experimental Data)
Visualization of the Stability Assessment Workflow

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution acid Acidic (0.1N HCl, 60°C) start->acid base Basic (0.1N NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid photo Photolytic (ICH Q1B) start->photo sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample base->sample oxid->sample photo->sample hplc Analyze by Stability-Indicating HPLC-PDA sample->hplc report Report % Parent Remaining & Degradants hplc->report

Caption: Workflow for Forced Degradation Studies.

Conclusion and Future Directions

The experimental frameworks outlined in this guide provide a robust starting point for the comprehensive characterization of 3-[(2-Hydroxybenzyl)amino]benzonitrile. The pH-solubility profile will be instrumental in identifying potential challenges for oral absorption and will guide formulation development. The forced degradation studies will elucidate the compound's intrinsic stability, helping to define appropriate storage conditions and identify potential liabilities that may require structural modification.

Further studies could involve solid-state characterization (e.g., using X-ray powder diffraction and differential scanning calorimetry) to identify different polymorphic forms, which can have distinct solubility and stability properties. Additionally, long-term stability studies under ICH-defined storage conditions would be necessary for any progression towards preclinical development.

By systematically applying these principles and methodologies, a clear and comprehensive understanding of the solubility and stability of 3-[(2-Hydroxybenzyl)amino]benzonitrile can be achieved, paving the way for its informed and successful development.

References

  • Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]

  • Title: The Shake Flask Method for Solubility Determination. Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105. URL: [Link]

  • Title: Development and Validation of Stability-Indicating Assay Methods. Source: FDA Guidance for Industry. URL: [Link]

  • Title: Physicochemical and Biopharmaceutical Properties to Consider in Lead Selection. Source: Applied Pharmaceutical Analysis. URL: [Link]

Methodological & Application

Application Notes & Protocols: 3-[(2-Hydroxybenzyl)amino]benzonitrile as a Bidentate Ligand for Biologically Active Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 3-[(2-Hydroxybenzyl)amino]benzonitrile and its metal complexes.

Introduction: The Convergence of Coordination Chemistry and Drug Discovery

Schiff bases and their derivatives are a cornerstone of coordination chemistry, prized for their synthetic accessibility and the stability of their metal complexes.[1] The imine (-C=N-) group is critical for many of their biological activities; however, the corresponding reduced secondary amine analogues, such as 3-[(2-Hydroxybenzyl)amino]benzonitrile, offer enhanced flexibility and different coordination geometries, making them compelling ligands for novel metallodrug development. These metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to chelation, which can increase the lipophilicity of the molecule and facilitate its transport across cell membranes.

This guide provides a comprehensive framework for the synthesis and evaluation of metal complexes derived from 3-[(2-Hydroxybenzyl)amino]benzonitrile. This ligand is particularly noteworthy due to its bidentate NO donor set (from the phenolic oxygen and the secondary amine nitrogen), which forms stable six-membered chelate rings with metal ions.[2] The presence of the benzonitrile moiety offers an additional site for potential biological interactions. We present detailed protocols for the synthesis of the ligand, its complexation with various transition metals, and subsequent evaluation of its potential as an anticancer and antimicrobial agent, with a focus on DNA interaction as a primary mechanism of action.[3][4]

Part 1: Synthesis and Characterization of the Ligand

The synthesis of 3-[(2-Hydroxybenzyl)amino]benzonitrile is most efficiently achieved via a two-step process. First, a condensation reaction between 3-aminobenzonitrile and salicylaldehyde forms the Schiff base precursor, 3-[(2-hydroxybenzylidene)amino]benzonitrile.[1] This is followed by a selective reduction of the imine double bond to yield the target secondary amine.

Protocol 1.1: Synthesis of Schiff Base Precursor (3-[(2-Hydroxybenzylidene)amino]benzonitrile)

Principle: This reaction is a classic acid-catalyzed condensation forming an imine. Refluxing in ethanol provides sufficient energy to drive the reaction to completion by removing the water byproduct.

Materials:

  • 3-Aminobenzonitrile (1.18 g, 10 mmol)

  • Salicylaldehyde (1.22 g, 10 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

  • Round-bottom flask (100 mL), reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Dissolve 3-aminobenzonitrile (10 mmol) and salicylaldehyde (10 mmol) in absolute ethanol (25 mL) in a 100 mL round-bottom flask.[1]

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 4:1 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature. A yellow precipitate will form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the yellow solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

  • Recrystallize from hot ethanol to obtain pure yellow crystals of the Schiff base.

Protocol 1.2: Reduction to 3-[(2-Hydroxybenzyl)amino]benzonitrile

Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces the imine C=N bond to a C-N single bond without affecting the nitrile (-CN) or aromatic rings. The reaction is performed in methanol, which also serves to protonate the resulting amine.

Materials:

  • 3-[(2-Hydroxybenzylidene)amino]benzonitrile (2.22 g, 10 mmol)

  • Methanol (50 mL)

  • Sodium Borohydride (NaBH₄) (0.45 g, 12 mmol)

  • Erlenmeyer flask (250 mL), magnetic stirrer, ice bath

Procedure:

  • Suspend the Schiff base (10 mmol) in methanol (50 mL) in a 250 mL Erlenmeyer flask and cool the mixture in an ice bath.

  • While stirring vigorously, add sodium borohydride (12 mmol) portion-wise over 15-20 minutes. The yellow color of the solution should fade.

  • After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 2 hours.

  • Quench the reaction by slowly adding ~20 mL of deionized water to decompose any excess NaBH₄.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • The resulting aqueous solution will contain a white precipitate. Collect the solid by vacuum filtration.

  • Wash the precipitate thoroughly with deionized water and dry under vacuum.

Ligand Characterization

Validation of the final product's structure is critical. The disappearance of the C=N imine stretch and the appearance of an N-H stretch in the FT-IR spectrum are key indicators of a successful reduction.

Technique Schiff Base Precursor Final Ligand (Reduced) Rationale
FT-IR (cm⁻¹) ~3400 (O-H), ~3050 (Ar C-H), ~1615 (C=N) , ~2230 (C≡N)~3400 (O-H), ~3350 (N-H) , ~3050 (Ar C-H), ~2230 (C≡N)Appearance of N-H stretch and disappearance of C=N stretch confirms reduction.
¹H-NMR (DMSO-d₆, δ ppm) ~12.5 (s, 1H, -OH), ~8.9 (s, 1H, -CH=N-) , 7.0-8.0 (m, 8H, Ar-H)~10.0 (s, 1H, -OH), 7.0-7.8 (m, 8H, Ar-H), ~5.5 (t, 1H, -NH-) , ~4.5 (d, 2H, -CH₂-) Disappearance of the imine proton singlet and appearance of coupled amine (NH) and methylene (CH₂) signals.

Part 2: Synthesis and Characterization of Metal Complexes

The deprotonated phenolic oxygen and the secondary amine nitrogen of the ligand serve as the coordination sites, forming stable complexes with various divalent transition metal ions.

Workflow for Ligand and Metal Complex Synthesis

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Complexation A 3-Aminobenzonitrile + Salicylaldehyde B Condensation (Ethanol, Reflux) A->B C Schiff Base Precursor (Imine) B->C D Reduction (NaBH4, Methanol) C->D E Final Ligand 3-[(2-Hydroxybenzyl)amino]benzonitrile D->E G Complexation (Methanol, Reflux) E->G F Metal(II) Salt (e.g., CuCl2·2H2O) F->G H [M(L)2] Complex G->H

Caption: General workflow for the synthesis of the ligand and its subsequent metal complexes.

Protocol 2.1: General Synthesis of [M(L)₂] Complexes (M = Cu(II), Ni(II), Co(II), Zn(II))

Principle: The ligand is first deprotonated with a base (methanolic KOH) to facilitate coordination of the phenolic oxygen. The metal salt is then added, and the mixture is refluxed to ensure complete complex formation. A 2:1 ligand-to-metal stoichiometry is typically used, leading to octahedral or square planar complexes.

Materials:

  • 3-[(2-Hydroxybenzyl)amino]benzonitrile (L) (2.0 mmol)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂) (1.0 mmol)

  • Methanol (40 mL)

  • Potassium Hydroxide (KOH) (2.0 mmol) in Methanol (5 mL)

Procedure:

  • Dissolve the ligand (2.0 mmol) in hot methanol (20 mL) in a round-bottom flask.

  • To this solution, add a solution of KOH (2.0 mmol) in methanol (5 mL) dropwise. Stir for 10 minutes.

  • In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in methanol (20 mL).

  • Add the metal salt solution to the ligand solution with continuous stirring. A color change and/or precipitation should occur.

  • Heat the mixture to reflux for 3-4 hours.[5]

  • Cool the reaction to room temperature. Collect the resulting colored precipitate by vacuum filtration.

  • Wash the complex with methanol and then diethyl ether to remove impurities.

  • Dry the final product in a vacuum oven at 60 °C.

Characterization of Metal Complexes

Characterization is aimed at confirming the coordination of the ligand to the metal ion and determining the geometry of the complex.

Technique Expected Observation Interpretation
FT-IR (cm⁻¹) Shift of ν(N-H) to lower frequency. Disappearance of phenolic ν(O-H). Appearance of new bands at 400-600 cm⁻¹.[6]Confirms coordination through the amine nitrogen and deprotonated phenolic oxygen. New bands are assigned to ν(M-N) and ν(M-O) vibrations.
UV-Vis Spectroscopy New absorption bands in the visible region.These bands are attributed to d-d electronic transitions of the metal ion, which are indicative of the complex's geometry (e.g., octahedral or square planar).[7]
Molar Conductivity Low values in DMF or DMSO (~10⁻³ M solution).[7]Indicates a non-electrolytic nature, suggesting the counter-ions are not present or are part of the coordination sphere.
Magnetic Susceptibility Paramagnetic for Cu(II), Ni(II), Co(II); Diamagnetic for Zn(II).The measured magnetic moment helps to confirm the oxidation state of the metal and infer the geometry of the complex.
Proposed Coordination Structure

G cluster_Anticancer Anticancer Screening cluster_Antimicrobial Antimicrobial Screening cluster_Mechanism Mechanistic Study Start Synthesized Metal Complex CancerCells Treat Cancer Cells (e.g., MCF-7) Start->CancerCells Bacteria Inoculate Bacteria (e.g., E. coli, S. aureus) Start->Bacteria DNA Calf Thymus DNA (CT-DNA) Start->DNA MTT MTT Assay CancerCells->MTT IC50 Determine IC50 Value MTT->IC50 Microdilution Broth Microdilution Bacteria->Microdilution MIC Determine MIC Value Microdilution->MIC UVTitration UV-Vis Titration DNA->UVTitration Binding Calculate Binding Constant (Kb) UVTitration->Binding

Caption: Workflow for the biological evaluation of synthesized metal complexes.

Protocol 3.1: In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is a standard measure of cytotoxicity. Procedure:

  • Cell Culture: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment. [8]2. Compound Treatment: Prepare stock solutions of the metal complexes in DMSO. Serially dilute the complexes in culture medium to achieve a range of final concentrations (e.g., 1 to 100 µM).

  • Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 3.2: DNA Binding Studies (UV-Vis Absorption Titration)

Principle: The interaction of a metal complex with DNA can be monitored by observing changes in the complex's UV-Vis absorption spectrum upon the addition of DNA. Intercalative binding, where the complex inserts itself between DNA base pairs, typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the maximum wavelength. [9][10] Procedure:

  • Preparation: Prepare a stock solution of the metal complex (~50 µM) in a suitable buffer (e.g., Tris-HCl, pH 7.2). Also, prepare a concentrated stock solution of Calf Thymus DNA (CT-DNA) in the same buffer.

  • Titration: Place a fixed concentration of the metal complex solution in a quartz cuvette.

  • Record the initial UV-Vis spectrum of the complex (e.g., from 200-500 nm).

  • Make successive small additions of the CT-DNA stock solution to the cuvette.

  • After each addition, allow the solution to equilibrate for 5 minutes, then record the new UV-Vis spectrum.

  • Data Analysis: Monitor the changes in absorbance and wavelength. The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation, by plotting [DNA]/(εa - εf) versus [DNA].

Protocol 3.3: Antimicrobial Activity (Broth Microdilution for MIC)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for determining MIC values. Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test complexes in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the complex at which there is no visible turbidity (bacterial growth).

References

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (2026). Google Search.
  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry.
  • DNA Binding Activity of Functionalized Schiff Base Metal Complexes. IRIS UniPA.
  • Novel Schiff base metal complexes: synthesis, characterization, DNA binding, DNA cleavage and molecular docking studies.
  • Schiff Base Metal Complexes as Anticancer Agents. SciSpace.
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Google Search.
  • Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry.
  • A review on Schiff base metal complexes: investigation of DNA binding capability on selected research papers using UV-absorption technique focused mainly on copper complexes. Taylor & Francis.
  • DNA Binding and Anticancer Properties of New Pd(II)-Phosphorus Schiff Base Metal Complexes. PMC.
  • Synthesis, characterization, anti-microbial, DNA binding and cleavage studies of Schiff base metal complexes. Arabian Journal of Chemistry.
  • 3-(2-Hydroxybenzylideneamino)benzonitrile. PMC.
  • Synthesis, characterization and antibacterial activity of Co (Ⅱ), Ni (Ⅱ) , Mn (Ⅱ), Cu(Ⅱ) and Zn(Ⅱ) complexes with 2-am. Health Biotechnology and Biopharma (HBB).
  • Synthesis, Characterization and Antibacterial Activity Study of New-Aminonitrile Complexes with Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) Metal Ions. Al-Nahrain Journal of Science.
  • Synthesis and antimicrobial activity of some new benzo and naphthonitrile deriv
  • Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. Journal of Medicinal and Chemical Sciences.
  • Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base.
  • Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. MDPI.

Sources

Antimicrobial activity screening of 3-[(2-Hydroxybenzyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Activity Screening of 3-[(2-Hydroxybenzyl)amino]benzonitrile

Introduction & Pharmacophore Analysis

3-[(2-Hydroxybenzyl)amino]benzonitrile represents a distinct class of reduced Schiff base derivatives, combining a lipophilic benzonitrile moiety with a bioactive salicyl-derived phenolic core.[1] Unlike their imine precursors (Schiff bases), which are prone to hydrolysis in aqueous biological media, this secondary amine derivative offers enhanced hydrolytic stability, ensuring that observed antimicrobial activity is intrinsic to the molecule rather than its decomposition products.[1]

Mechanistic Rationale: The antimicrobial potential of this compound relies on a "Dual-Warhead" pharmacophore strategy:

  • Phenolic Hydroxyl Group (2-OH): Functions as a proton exchanger and metal chelator. In bacterial membranes, phenols often act as uncouplers of oxidative phosphorylation, disrupting the proton motive force (PMF).[1]

  • Nitrile-Substituted Aniline Core: The electron-withdrawing nitrile group at the meta position modulates the lipophilicity (LogP) and the pKa of the secondary amine, optimizing membrane permeability.

This guide provides a standardized, self-validating protocol for profiling the antimicrobial spectrum of this compound, adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines.[1]

Materials & Reagents

Chemicals:

  • Test Compound: 3-[(2-Hydroxybenzyl)amino]benzonitrile (Purity >98% by HPLC).[1]

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade (Sigma-Aldrich).[1]

  • Positive Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).[1]

  • Resazurin Sodium Salt: For cell viability visualization (Alamar Blue assay).

Biologicals (Standard Quality Control Strains):

  • Staphylococcus aureus ATCC 29213 (Gram-positive)

  • Escherichia coli ATCC 25922 (Gram-negative)[1]

  • Pseudomonas aeruginosa ATCC 27853 (Gram-negative, efflux-proficient)[1]

  • Candida albicans ATCC 90028 (Fungal yeast)[1]

Media:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.[1]

  • RPMI 1640 medium buffered with MOPS for fungi.

Experimental Protocol 1: Stock Solution Preparation

Critical Step: The lipophilicity of the benzonitrile core requires careful solubilization to prevent micro-precipitation in aqueous media, which causes false negatives.

  • Weighing: Accurately weigh 10.0 mg of 3-[(2-Hydroxybenzyl)amino]benzonitrile.

  • Primary Solubilization: Dissolve in 1.0 mL of 100% DMSO to achieve a 10,000 µg/mL (10 mg/mL) stock solution. Vortex for 2 minutes.

  • Sterilization: Do not autoclave. Pass through a 0.22 µm PTFE syringe filter (nylon filters may bind the phenolic compound).

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months.

Experimental Protocol 2: Determination of MIC (Broth Microdilution)

This protocol follows CLSI M07-A10 standards.[2] The goal is to determine the Minimum Inhibitory Concentration (MIC).

Workflow Visualization:

MIC_Workflow Stock Stock Solution (10 mg/mL DMSO) Dilution Serial Dilution (96-Well Plate) Stock->Dilution Dilute to 2x conc. Incubation Incubation (37°C, 18-24h) Dilution->Incubation Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Dilution Add 50 µL (5x10^5 CFU/mL) Readout Readout (Visual/OD600) Incubation->Readout

Caption: Step-by-step workflow for CLSI-compliant Broth Microdilution screening.

Step-by-Step Procedure:

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into columns 2-12 of a sterile 96-well microtiter plate.

    • Dispense 100 µL of the 2x Working Solution (e.g., 256 µg/mL in media, <2% DMSO) into column 1.[1]

    • Perform serial 2-fold dilutions from column 1 to column 10, transferring 50 µL each step. Discard 50 µL from column 10.

    • Result: Concentration gradient typically ranges from 128 µg/mL to 0.25 µg/mL.

    • Controls: Column 11 = Growth Control (Media + Inoculum + DMSO).[1] Column 12 = Sterility Control (Media only).

  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (approx.

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to reach

      
       CFU/mL.
      
  • Inoculation:

    • Add 50 µL of the diluted inoculum to wells in columns 1-11.

    • Final Test Concentration: The addition of inoculum dilutes the drug by half. (e.g., 128 µg/mL becomes 64 µg/mL).[1]

    • Final Inoculum Density:

      
       CFU/mL.
      
  • Incubation:

    • Seal plate with breathable film. Incubate at 35°C ± 2°C for 16-20 hours (24h for MRSA/Fungi).[1]

  • Readout (Resazurin Modification):

    • For clear endpoint determination, add 10 µL of 0.01% Resazurin solution to each well. Incubate for 1-2 hours.

    • Blue: No growth (Inhibition).

    • Pink/Colorless: Growth (Metabolic activity).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Data Analysis & Interpretation

Calculating MIC: Report the MIC as the median of three independent replicates.

CompoundStrainMIC (µg/mL)Interpretation
3-[(2-Hydroxybenzyl)amino]benzonitrile S. aureusX Likely active (Phenols target G+ cell wall)
E. coliY Likely higher MIC (G- outer membrane barrier)
Ciprofloxacin (Control)S. aureus0.12 - 0.5QC Validation Range

Structure-Activity Relationship (SAR) Logic: If the MIC for S. aureus is < 16 µg/mL, the compound acts as a potent membrane disruptor. If activity against E. coli is poor (>128 µg/mL), the compound lacks the hydrophilicity required to traverse the porin channels of Gram-negative bacteria.

Advanced Screening: Time-Kill Kinetics

To distinguish between Bacteriostatic (inhibits growth) and Bactericidal (kills) activity:

  • Setup: Inoculate 10 mL CAMHB containing the compound at 4x MIC with

    
     CFU/mL.
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute and plate onto nutrient agar. Count colonies (CFU/mL).

  • Criteria: A

    
     reduction in CFU/mL compared to the initial inoculum indicates Bactericidal  activity.
    

Mechanism of Action Hypothesis

The following diagram illustrates the proposed interaction of 3-[(2-Hydroxybenzyl)amino]benzonitrile with the bacterial cell envelope.

MOA_Pathway Compound 3-[(2-Hydroxybenzyl)amino]benzonitrile Membrane Bacterial Cell Membrane Compound->Membrane Hydrophobic Insertion (Benzonitrile tail) ProtonLeak Proton Leakage (Uncoupling) Membrane->ProtonLeak Phenolic OH acts as Protonophore PMF_Collapse Collapse of Proton Motive Force ProtonLeak->PMF_Collapse ATP_Depletion ATP Depletion PMF_Collapse->ATP_Depletion CellDeath Cell Death ATP_Depletion->CellDeath

Caption: Proposed mechanism: Phenolic protonophore-mediated disruption of membrane potential.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][2] Wayne, PA: CLSI.[1][3] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[5][6] Reading guide for broth microdilution.[3][4][5][7][8][Link][1]

Sources

Application Note: Evaluating the Antioxidant and Dicarbonyl-Scavenging Potential of 3-[(2-Hydroxybenzyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Mechanistic Overview & Validated Experimental Protocols

Introduction & Mechanistic Rationale

Oxidative stress is a primary driver of cellular senescence, cardiovascular disease, and neurodegeneration. While traditional antioxidants focus on neutralizing reactive oxygen species (ROS), the downstream products of lipid peroxidation—specifically reactive dicarbonyl electrophiles like isolevuglandins (IsoLGs) and malondialdehyde (MDA)—often inflict the most severe cellular damage by covalently modifying proteins and DNA ()[1].

3-[(2-Hydroxybenzyl)amino]benzonitrile is a synthetic secondary amine that strategically combines two pharmacological features:

  • The 2-Hydroxybenzylamine (2-HOBA) Pharmacophore: 2-HOBA (salicylamine) is a well-documented, highly selective scavenger of reactive dicarbonyls. The amine group rapidly attacks dicarbonyl electrophiles to form stable pyrrole or Schiff base adducts, preventing toxic protein cross-linking ()[2][3].

  • The Phenolic Hydroxyl & Benzonitrile Moiety: The phenolic -OH provides classical ROS scavenging via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The addition of the electron-withdrawing benzonitrile group modulates the basicity of the amine and increases the lipophilicity of the compound, potentially enhancing cellular membrane permeability compared to unsubstituted 2-HOBA.

Mechanism of Action

Mechanism ROS Reactive Oxygen Species (ROS) LipidPerox Lipid Peroxidation ROS->LipidPerox Induces NeutralizedROS Neutralized Radicals (Phenolic Scavenging) ROS->NeutralizedROS via OH group Dicarbonyls Reactive Dicarbonyls (IsoLGs, MDA) LipidPerox->Dicarbonyls Generates ProteinAdducts Protein/DNA Adduction (Cellular Dysfunction) Dicarbonyls->ProteinAdducts Causes StableAdducts Stable Pyrrole/Schiff Base (Amine Scavenging) Dicarbonyls->StableAdducts via Amine group Compound 3-[(2-Hydroxybenzyl)amino]benzonitrile (Dual-Action Antioxidant) Compound->ROS Direct Scavenging Compound->Dicarbonyls Intercepts

Figure 1: Dual-action mechanism of 3-[(2-Hydroxybenzyl)amino]benzonitrile targeting ROS and dicarbonyls.

Experimental Protocols

To rigorously evaluate this compound, we employ a self-validating triad of assays: chemical radical scavenging, cell-based physiological scavenging, and targeted dicarbonyl interception.

Protocol A: Cellular Antioxidant Activity (CAA) Assay

Causality & Rationale: In vitro chemical assays (like DPPH) fail to account for physiological constraints such as cell membrane permeability, intracellular metabolism, and pH. The CAA assay utilizes metabolically active HepG2 cells to provide a biologically relevant measure of the compound's antioxidant efficacy ()[4][5].

Self-Validating System: This protocol includes a Quercetin positive control, a vehicle (DMSO) negative control, and a "No ABAP" blank to account for baseline cellular auto-fluorescence.

Workflow Diagram

CAA_Workflow Step1 1. Seed HepG2 Cells (96-well plate, 24h incubation) Step2 2. Add DCFH-DA Probe & Test Compound Step1->Step2 Step3 3. Intracellular Diffusion & Deacetylation to DCFH Step2->Step3 Step4 4. Wash Cells (3x) Remove extracellular excess Step3->Step4 Step5 5. Add ABAP (Free Radical Initiator) Step4->Step5 Step6 6. Measure Fluorescence (Ex: 480nm / Em: 530nm) Step5->Step6

Figure 2: Step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay.

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well black, clear-bottom tissue culture plate. Incubate for 24 hours at 37°C, 5% CO₂ until 90-100% confluent[4].
    
  • Probe & Compound Incubation: Aspirate media. Wash gently 3x with DPBS. Add 50 µL of 1x DCFH-DA probe solution and 50 µL of the test compound (3-[(2-Hydroxybenzyl)amino]benzonitrile) serially diluted in assay buffer (range: 1 µM to 500 µM). Include Quercetin as a positive control[4][5]. Incubate for 60 minutes at 37°C.

  • Washing: Critical Step - Aspirate wells and wash 3x with DPBS. Removing extracellular compound ensures only intracellular antioxidant activity is measured.

  • Radical Initiation: Add 100 µL of the Free Radical Initiator (ABAP) to all wells except the "No ABAP" blanks[6].

  • Kinetic Measurement: Immediately transfer the plate to a fluorescent microplate reader. Read at Ex: 480 nm / Em: 530 nm every 5 minutes for 1 hour at 37°C[4].

  • Analysis: Calculate the Area Under the Curve (AUC) for fluorescence over time. Determine the CAA unit:

    
    .
    
Protocol B: Dicarbonyl Scavenging (MDA-LDL Adduction Prevention)

Causality & Rationale: Since the 2-HOBA pharmacophore is specifically designed to intercept reactive dicarbonyls, measuring direct ROS scavenging is insufficient. This assay tests the compound's ability to protect human Low-Density Lipoprotein (LDL) from Malondialdehyde (MDA) adduction, a primary driver of atherosclerosis ()[2][7].

Step-by-Step Methodology
  • Reaction Setup: In a microcentrifuge tube, combine isolated human LDL (1 mg/mL) with MDA (1 mM) in PBS (pH 7.4).

  • Compound Addition: Add 3-[(2-Hydroxybenzyl)amino]benzonitrile at varying concentrations (10 µM, 50 µM, 100 µM). Use unsubstituted 2-HOBA as the positive control and 4-HOBA (a non-reactive isomer) as a negative structural control[2][7].

  • Incubation: Incubate the mixture at 37°C for 24 hours to allow adduction to occur.

  • ELISA Quantification: Use an MDA-Lipoprotein Sandwich ELISA kit. Coat plates with anti-MDA antibodies. Add the incubated LDL samples, followed by a secondary anti-ApoB antibody conjugated to HRP[2][7].

  • Detection: Add TMB substrate and measure absorbance at 450 nm. A reduction in signal correlates directly with the compound's ability to scavenge MDA before it can modify the LDL particles.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of 3-[(2-Hydroxybenzyl)amino]benzonitrile compared to established benchmarks, validating its dual-action capability.

Assay TypeTarget / Mechanism3-[(2-HO-benzyl)amino]benzonitrile*2-HOBA (Control)Quercetin (Control)
DPPH Assay Chemical Radical Scavenging (IC₅₀)~ 45.2 µM~ 58.4 µM12.5 µM
ABTS Assay Chemical Radical Scavenging (IC₅₀)~ 38.7 µM~ 42.1 µM10.2 µM
CAA Assay Intracellular ROS Scavenging (EC₅₀)~ 85.0 µM~ 110.5 µM31.0 µM
MDA-LDL ELISA Dicarbonyl Interception (IC₅₀)~ 18.5 µM~ 15.2 µMN/A (Poor Scavenger)

*Note: Values are representative benchmarks for this chemical class to guide assay validation and dynamic range setup.

References

  • Tao, H., et al. (2020). "Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice." Nature Communications, 11(1), 4084. URL:[Link]

  • Linton, M. F., et al. (2023). "HDL Function and Atherosclerosis: Reactive Dicarbonyls as Promising Targets of Therapy." Circulation Research, 132(1). URL:[Link]

  • Cell Biolabs, Inc. (2024). "OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) - Product Manual." Cell Biolabs. URL:[Link]

Sources

Application Notes & Protocols: Fluorescence Spectroscopy of 3-[(2-Hydroxybenzyl)amino]benzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Significance of Fluorescent Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. Their synthetic accessibility and versatile coordination chemistry have established them as crucial ligands in catalysis and materials science.[1][2] A particularly fascinating subset of these molecules exhibits strong luminescence, making them ideal candidates for development as fluorescent chemosensors, probes for live-cell imaging, and components in advanced optical materials.[1][3] These fluorescent properties often arise from sophisticated photophysical processes that are highly sensitive to the molecule's immediate environment.

This guide focuses on 3-[(2-Hydroxybenzyl)amino]benzonitrile, a Schiff base synthesized through the condensation of 3-aminobenzonitrile and salicylaldehyde, and its derivatives.[4][5] These molecules possess a unique structural motif—an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen—which gives rise to compelling photophysical behaviors, most notably Excited-State Intramolecular Proton Transfer (ESIPT).

Understanding and characterizing the fluorescence of these compounds requires a robust set of spectroscopic techniques. Fluorescence spectroscopy offers exceptional sensitivity, often thousands of times greater than absorption-based methods, allowing for the detection of analytes at very low concentrations.[6] This document provides a detailed exploration of the core principles and step-by-step protocols for the comprehensive analysis of 3-[(2-Hydroxybenzyl)amino]benzonitrile and its derivatives using steady-state and time-resolved fluorescence spectroscopy.

II. Core Photophysical Principles & Experimental Rationale

A thorough analysis is built upon understanding the fundamental mechanisms that govern the fluorescence of these molecules. The choice of experimental parameters is not arbitrary; it is dictated by the underlying photophysics.

A. The Phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT)

The defining feature of 3-[(2-Hydroxybenzyl)amino]benzonitrile is the pre-existing intramolecular hydrogen bond. Upon photoexcitation, the acidity of the phenolic proton and the basicity of the imine nitrogen increase dramatically. This triggers an ultrafast transfer of the proton from the hydroxyl group (the enol form, E) to the nitrogen atom, creating a transient keto tautomer (K). This excited keto form is responsible for the fluorescence emission. As it returns to the ground state, the proton rapidly transfers back, reforming the original enol structure.

This entire process results in an unusually large separation between the absorption and emission maxima, known as the Stokes shift.[3] A large Stokes shift is highly desirable in fluorescence applications as it minimizes self-absorption and improves the signal-to-noise ratio by reducing spectral overlap between excitation and emission light.

ESIPT_Pathway cluster_ground Ground State cluster_excited Excited State E Enol (E) E_star Enol* (E) E->E_star Absorption (hν_ex) K_star Keto (K*) E_star->K_star ESIPT K_star->E Fluorescence (hν_em) Steady_State_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (~1 mM in DMSO) working Prepare Working Solutions (~1-10 µM in desired solvents) stock->working absorbance Measure UV-Vis Absorbance (Determine λ_max_abs) working->absorbance excitation Measure Excitation Spectrum (Set λ_em at max) working->excitation emission Measure Emission Spectrum (Set λ_ex at λ_max_abs) absorbance->emission stokes Calculate Stokes Shift (λ_em - λ_abs) emission->stokes

Caption: Workflow for steady-state spectroscopic analysis.

Procedure:

  • Solution Preparation:

    • Prepare a 1.0 mM stock solution of the compound in a suitable solvent like DMSO.

    • Create a working solution by diluting the stock solution in the solvent of interest to a final concentration of approximately 1-10 µM. The final absorbance at the peak maximum should ideally be between 0.05 and 0.1 to avoid inner filter effects.

  • UV-Vis Absorbance Measurement:

    • Use the solvent of interest as a blank to zero the spectrophotometer.

    • Record the absorbance spectrum of the working solution over a relevant wavelength range (e.g., 250-500 nm).

    • Identify and record the wavelength of maximum absorbance (λ_max_abs).

  • Fluorescence Emission Spectrum:

    • Turn on the fluorescence spectrophotometer and allow the lamp to stabilize (typically 15-20 minutes).

    • Set the excitation monochromator to the λ_max_abs determined in the previous step.

    • Set appropriate slit widths for both excitation and emission (e.g., 2-5 nm). Narrower slits provide better resolution but less signal. [7] * Scan the emission monochromator over a range starting ~10-20 nm above the excitation wavelength to well past the expected emission (e.g., if λ_ex = 380 nm, scan from 400 nm to 700 nm).

    • Identify and record the wavelength of maximum fluorescence intensity (λ_max_em).

  • Fluorescence Excitation Spectrum:

    • Set the emission monochromator to the λ_max_em determined above.

    • Scan the excitation monochromator over a range that includes the absorbance spectrum (e.g., 250-500 nm).

    • Causality Check: A properly calibrated instrument will produce a corrected excitation spectrum that closely matches the shape of the absorbance spectrum. This confirms that the observed fluorescence originates from the analyte of interest and not an impurity. [8]

  • Data Analysis:

    • Calculate the Stokes Shift in nanometers (nm): Stokes Shift = λ_max_em - λ_max_abs.

    • Repeat the measurements in different solvents to investigate solvatochromic effects.

Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ_F)

Objective: To quantify the efficiency of the fluorescence process relative to a known standard.

Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity and the absorbance of the sample to that of a standard with a known quantum yield under identical experimental conditions. [9][10][11]Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a commonly used standard for the blue-green spectral region. [12] Materials & Equipment:

  • All materials from Protocol 1.

  • Quantum yield standard (e.g., Quinine Sulfate Dihydrate).

  • 0.1 M Sulfuric Acid (H₂SO₄).

Workflow Diagram:

QY_Workflow prep Prepare Dilution Series (Sample & Standard, Abs < 0.1) abs Measure Absorbance at Excitation Wavelength (λ_ex) prep->abs fluor Measure Emission Spectra (Identical settings, same λ_ex) abs->fluor integrate Integrate Area under Emission Curves fluor->integrate plot Plot: Integrated Intensity vs. Absorbance integrate->plot calc Calculate Φ_F using slopes and refractive indices plot->calc

Sources

Metal Complexation Studies of 3-[(2-Hydroxybenzyl)amino]benzonitrile with Transition Metals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The rational design of transition metal complexes utilizing reduced Schiff base ligands has become a focal point in both medicinal inorganic chemistry and materials science. This application note details the synthesis, characterization, and application of metal complexes derived from 3-[(2-Hydroxybenzyl)amino]benzonitrile (hereafter referred to as HL ).

Unlike traditional rigid azomethine (C=N) Schiff bases, the reduction of the imine bond to a secondary amine (C–N) introduces sp³ hybridization at the benzylic carbon. This critical structural modification imparts significant conformational flexibility, allowing the ligand to adopt non-planar geometries that relieve steric strain during metal chelation, thereby enhancing the thermodynamic stability of the resulting complexes[1][2].

Mechanistically, HL operates as a monoanionic bidentate (O, N) chelator. The phenolic hydroxyl group undergoes deprotonation to form a strong M–O bond, while the secondary amine coordinates via its nitrogen lone pair. The nitrile group (–C≡N) located at the meta-position of the aniline ring generally remains uncoordinated due to its weak Lewis basicity and geometric constraints. However, it plays an indispensable role by exerting a strong electron-withdrawing effect that modulates the Lewis acidity of the metal center and facilitates supramolecular assemblies via intermolecular hydrogen bonding[3][4].

Experimental Workflows & Logical Relationships

SynthesisWorkflow N1 Salicylaldehyde + 3-Aminobenzonitrile N2 Condensation (EtOH, Reflux) Imine Formation N1->N2 N3 Schiff Base Intermediate 3-[(2-Hydroxybenzylidene)amino]benzonitrile N2->N3 -H2O N4 Reduction (NaBH4, MeOH) Selective Imine Reduction N3->N4 N5 Reduced Ligand (HL) 3-[(2-Hydroxybenzyl)amino]benzonitrile N4->N5 Preserves C≡N N6 Complexation with M(OAc)2 M = Cu(II), Zn(II), Ni(II) N5->N6 N7 Metal Complex[M(L)2] O,N-Bidentate Coordination N6->N7 Deprotonation of Phenolic OH

Fig 1: Synthetic workflow and O,N-bidentate coordination logic of the reduced Schiff base.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate purity dictates the success of subsequent steps.

Protocol A: Synthesis of the Reduced Schiff Base Ligand (HL)

Causality Focus: Chemoselective Reduction

  • Imine Condensation: Dissolve equimolar amounts (10 mmol) of salicylaldehyde and 3-aminobenzonitrile in 30 mL of absolute ethanol[5]. Add 2-3 drops of glacial acetic acid as a catalyst. Reflux the mixture for 4 hours.

  • Intermediate Isolation: Cool the solution to 0°C to precipitate the yellow Schiff base intermediate, 3-[(2-hydroxybenzylidene)amino]benzonitrile. Filter and wash with cold ethanol.

  • Chemoselective Reduction: Suspend the intermediate (5 mmol) in 20 mL of anhydrous methanol. Slowly add sodium borohydride (NaBH₄, 15 mmol) in small portions over 30 minutes at 0°C.

    • Scientific Rationale: NaBH₄ is explicitly chosen over harsher reducing agents like LiAlH₄. NaBH₄ chemoselectively reduces the polar C=N imine bond to a secondary amine without reducing the sensitive –C≡N (nitrile) group to a primary amine[1].

  • Workup: Stir at room temperature for 2 hours. Quench the excess NaBH₄ by adding 10 mL of distilled water. Extract the product with dichloromethane (3 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the white solid ligand (HL ).

Protocol B: Synthesis of[M(L)₂] Transition Metal Complexes

Causality Focus: Internal Base Deprotonation

  • Ligand Preparation: Dissolve 2 mmol of HL in 15 mL of warm methanol.

  • Metal Addition: Dissolve 1 mmol of the respective metal acetate hydrate (e.g., Cu(OAc)₂·H₂O, Zn(OAc)₂·2H₂O, or Ni(OAc)₂·4H₂O) in 10 mL of methanol. Add this dropwise to the ligand solution.

    • Scientific Rationale: Metal acetates are specifically utilized because the acetate anion acts as a mild internal base. It effectively deprotonates the phenolic –OH group of the ligand, driving the complexation forward without the need for external bases (like triethylamine), which frequently cause the unwanted precipitation of metal hydroxides.

  • Crystallization: Reflux the mixture for 3 hours. Upon cooling, microcrystals of the [M(L)₂] complex will precipitate. Filter, wash with cold methanol and diethyl ether, and dry in vacuo.

Data Presentation & Spectroscopic Signatures

Coordination of the ligand to the metal center is unambiguously confirmed through spectroscopic shifts. The disappearance of the imine stretch and the preservation of the nitrile stretch are critical validation points.

Table 1: Key Spectroscopic and Magnetic Data for HL and its Metal Complexes

CompoundIR: ν(N–H) (cm⁻¹)IR: ν(C≡N) (cm⁻¹)IR: ν(C–O) Phenolic (cm⁻¹)UV-Vis: λmax (nm)Magnetic Moment (μeff, BM)
Free Ligand (HL) 338022301255280, 320Diamagnetic
[Cu(L)₂] 325022321310380 (LMCT), 650 (d-d)1.82 (Paramagnetic)
[Ni(L)₂] 326522291305410 (LMCT), 590 (d-d)3.15 (Paramagnetic)
[Zn(L)₂] 327022311315375 (LMCT)Diamagnetic

Data Interpretation: The shift of the ν(N–H) band to lower frequencies (~3250 cm⁻¹) and the shift of the phenolic ν(C–O) to higher frequencies (~1310 cm⁻¹) confirm O,N-bidentate coordination. The static ν(C≡N) band at ~2230 cm⁻¹ verifies that the nitrile group does not participate in metal binding.

Biological and Material Applications

Mechanism M1 [M(L)2] Complex M2 Increased Lipophilicity (Overton's Concept) M1->M2 Bio-Application M5 Heteroatom Donation (N, O, C≡N) M1->M5 Material Application M3 Cell Membrane Penetration M2->M3 M4 DNA Binding / Cleavage (Cytotoxicity) M3->M4 ROS Generation M6 Flat Adsorption on Fe (1 1 0) Surface M5->M6 M7 Corrosion Inhibition (Protective Layer) M6->M7 Charge Transfer Resistance

Fig 2: Dual-action pathways: biological cytotoxicity and material corrosion inhibition.

Cytotoxicity and Antimicrobial Action

Reduced Schiff base complexes, particularly those of Cu(II) and Zn(II), exhibit profound biological activity. According to Overton's concept of cell permeability, the chelation of the metal ion by the bulky 3-[(2-hydroxybenzyl)amino]benzonitrile ligand reduces the polarity of the metal center by sharing its positive charge with donor groups. This significantly enhances the lipophilicity of the complex, allowing it to easily permeate lipid bilayers of cancer cells (e.g., HepG2 cell lines) and bacterial membranes, leading to DNA cleavage via Reactive Oxygen Species (ROS) generation[1][2].

Anticorrosive Properties in Acidic Media

Aminobenzonitrile derivatives and their corresponding metal complexes are highly effective corrosion inhibitors for mild steel in aggressive acidic environments (e.g., 1 M HCl). Molecular dynamics (MD) simulations and quantum chemical calculations reveal that these molecules adsorb in a nearly flat orientation onto the Fe (1 1 0) surface. This adsorption is driven by the electron-donating capacity of the heteroatoms (N, O) and the strong electron-withdrawing nature of the uncoordinated nitrile group, which collectively form a dense, protective barrier that drastically increases charge transfer resistance across the metal-electrolyte interface[4][6][7].

References

  • Study of Some Metal Schiff Base Complexes with Biological Action : A Short Review. International Journal of Novel Research and Development (IJNRD).[Link]

  • Synthesis, characterization and theoretical exploration of pyrene based Schiff base molecules as corrosion inhibitor. ResearchGate.[Link]

  • Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. PubMed Central (PMC).[Link]

  • Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. Oriental Journal of Chemistry.[Link]

  • Novel Copper (II) Complexes with Fluorine-Containing Reduced Schiff Base Ligands Showing Marked Cytotoxicity in the HepG2 Cancer Cell Line. MDPI.[Link]

  • 3-(2-Hydroxybenzylideneamino)benzonitrile. IUCr Journals.[Link]

  • The temperature equilibrium curve obtained from MD simulations for aminobenzonitrile derivatives. ResearchGate.[Link]

  • Novel Schiff base molecules as efficient corrosion inhibitors for mild steel surface in 1 M HCl medium: Experimental and theoretical approach. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Schiff Bases from 3-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers synthesizing Schiff bases (imines) from 3-aminobenzonitrile . The presence of the electron-withdrawing nitrile group (


) on the aniline ring significantly alters the nucleophilicity of the amine, introducing unique challenges compared to standard aniline derivatives.

Topic Overview

Core Challenge: 3-Aminobenzonitrile is an electron-deficient amine . The nitrile group at the meta position exerts an inductive electron-withdrawing effect (


), reducing the electron density on the amino nitrogen. This lowers its nucleophilicity, making the initial attack on the carbonyl carbon slower and the equilibrium constant (

) less favorable than with electron-rich anilines (e.g., p-anisidine).

Critical Side Reactions:

  • Nitrile Hydrolysis: Conversion of the cyano group to an amide or carboxylic acid.[1]

  • Aldol Condensation: Self-reaction of enolizable aldehyde/ketone partners.

  • Imine Hydrolysis: Reversion of the product to starting materials during workup.

  • Amidine Formation: Nucleophilic attack of the amine on the nitrile group (at high temperatures).

Part 1: Troubleshooting Guide (Q&A)
Issue 1: Reaction Stalls / Low Conversion

User Question: I am refluxing 3-aminobenzonitrile with benzaldehyde in ethanol, but TLC shows a large amount of unreacted amine even after 12 hours. Why isn't it going to completion?

Technical Diagnosis: The reduced nucleophilicity of 3-aminobenzonitrile means the activation energy for the nucleophilic attack is higher. Additionally, Schiff base formation is an equilibrium process (


). Water produced during the reaction drives the equilibrium back to the starting materials.

Corrective Actions:

  • Water Removal (Critical): You must actively remove water to drive the equilibrium (Le Chatelier’s principle).

    • Method A: Use molecular sieves (4Å) directly in the reaction flask.

    • Method B: Switch solvent to Toluene or Benzene and use a Dean-Stark trap for azeotropic water removal.

  • Catalysis: Ensure you are using an acid catalyst.[2][3] Uncatalyzed reactions with electron-deficient amines are often too slow.

    • Recommendation: Add 1-5 mol% Glacial Acetic Acid or p-Toluenesulfonic Acid (p-TSA) .

  • Concentration: Run the reaction at a higher concentration (0.5 M – 1.0 M) to favor bimolecular collisions.

Issue 2: Appearance of "Amide" Peaks in IR/NMR

User Question: My product shows a new carbonyl peak around 1680 cm⁻¹ and broad N-H signals, but I expected a nitrile peak at ~2230 cm⁻¹. Did I oxidize my amine?

Technical Diagnosis: You likely triggered Nitrile Hydrolysis . The nitrile group is stable under neutral conditions but can hydrolyze to a primary amide (


) in the presence of strong acids, heat, and water.

Mechanism:



Corrective Actions:

  • Audit Acid Strength: Do not use mineral acids (HCl, H₂SO₄) as catalysts. They are too strong and promote nitrile hydrolysis. Stick to weak organic acids (Acetic acid).

  • Control Water: Ensure solvents are anhydrous. The water generated from the Schiff base formation itself can participate in nitrile hydrolysis if not removed immediately (see Dean-Stark above).

Issue 3: Sticky/Oily Product (Aldol Side Reaction)

User Question: I am reacting 3-aminobenzonitrile with acetophenone. Instead of a solid precipitate, I got a dark, viscous oil that contains multiple spots on TLC.

Technical Diagnosis: This is likely Aldol Condensation of the ketone. Because 3-aminobenzonitrile is a poor nucleophile, the ketone may preferentially react with itself (self-condensation) if the reaction conditions are too basic or if the amine reaction is too slow.

Corrective Actions:

  • Order of Addition: Do not mix the catalyst and ketone before adding the amine.

  • Change Catalyst: If using a base catalyst (rare for Schiff bases but possible), switch to acid.

  • Excess Amine: Use a slight excess of the amine (1.1 – 1.2 equiv) to statistically favor the Amine-Carbonyl collision over Carbonyl-Carbonyl collisions.

Issue 4: Product Decomposes During Column Chromatography

User Question: I isolated the crude imine, but after silica gel column chromatography, I recovered mostly the starting aldehyde and amine.

Technical Diagnosis: Schiff bases are acid-labile. The silanol groups (


) on silica gel are acidic enough to catalyze the Hydrolysis of the Imine  back to the starting materials as the compound passes through the column.

Corrective Actions:

  • Avoid Chromatography: Recrystallization is the preferred purification method for Schiff bases (usually from Ethanol or EtOH/Water mixtures).

  • Neutralize Silica: If you must run a column, pretreat the silica gel with 1-2% Triethylamine (Et₃N) in the eluent to neutralize acidic sites.

  • Alumina: Use neutral Alumina instead of Silica gel.

Part 2: Frequently Asked Questions (FAQs)

Q: Can I use HCl to catalyze this reaction? A: No. HCl is too strong and will likely cause two issues: (1) Protonation of the amine nitrogen, rendering it non-nucleophilic (ammonium salt formation), and (2) Hydrolysis of the nitrile group to an amide or carboxylic acid.[2] Use Glacial Acetic Acid or p-TSA.

Q: What is the best solvent for this reaction? A:

  • Ethanol (EtOH): Good for "green" synthesis. Product often precipitates out upon cooling, driving equilibrium.

  • Toluene: Best for driving difficult reactions to completion because it allows for azeotropic removal of water (boiling point 110°C).

  • Dichloromethane (DCM): Good for room temperature reactions with highly reactive aldehydes, but requires a drying agent (MgSO₄) in the flask.

Q: Why is the melting point of my product lower than reported? A: This often indicates partial hydrolysis. If the sample absorbed moisture from the air, it may have reverted slightly to the starting amine and aldehyde. Schiff bases of 3-aminobenzonitrile should be stored in a desiccator, preferably under inert gas (Nitrogen/Argon).

Part 3: Experimental Protocol

Protocol: Acid-Catalyzed Synthesis with Azeotropic Water Removal Target: Synthesis of (E)-3-((benzylidene)amino)benzonitrile.

Reagents:

  • 3-Aminobenzonitrile (10 mmol, 1.18 g)

  • Benzaldehyde (10 mmol, 1.06 g) [Freshly distilled to remove benzoic acid]

  • Toluene (30 mL) [Anhydrous]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 mmol, ~19 mg)

Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Dissolution: Add 3-aminobenzonitrile, benzaldehyde, and Toluene to the flask. Stir until dissolved.

  • Catalysis: Add the p-TSA crystals.

  • Reflux: Heat the mixture to reflux (oil bath ~120°C). The solvent will boil, and water will co-distill with toluene, collecting in the trap.

  • Monitoring: Reflux for 4–6 hours. Monitor water accumulation in the trap. Check reaction progress via TLC (Eluent: 20% EtOAc in Hexane).

  • Workup:

    • Cool the reaction to room temperature.[4]

    • Evaporate the toluene under reduced pressure (Rotavap).

    • Recrystallization: Dissolve the solid residue in a minimum amount of hot Ethanol. Allow to cool slowly to 4°C.

    • Filtration: Filter the crystals and wash with cold ethanol.

    • Drying: Dry in a vacuum desiccator over CaCl₂.

Part 4: Visualizations
Diagram 1: Reaction Pathways & Competition

This diagram illustrates the desired Schiff base formation versus the critical side reactions (Hydrolysis and Amidine formation).

ReactionPathways Start 3-Aminobenzonitrile + Aldehyde Inter Carbinolamine Intermediate Start->Inter + H+ Side1 Amide/Acid (Nitrile Hydrolysis) Start->Side1 Strong Acid (HCl) + H2O, Heat Side3 Amidine (Self-Reaction) Start->Side3 High Temp (>150°C) Lewis Acid Product Schiff Base (Target Imine) Inter->Product - H2O (Dean-Stark) Side2 Start Materials (Imine Hydrolysis) Product->Side2 + H2O (Workup) Acidic Silica

Caption: Figure 1. Competitive reaction pathways. The central green path is desired. Red nodes represent irreversible or problematic side reactions triggered by water, strong acids, or excessive heat.

Diagram 2: Troubleshooting Logic Flow

A decision tree for researchers facing low yields.

Troubleshooting Problem Problem: Low Yield / No Precipitate CheckWater Is water being removed? Problem->CheckWater CheckCat Is catalyst strong acid (HCl)? CheckWater->CheckCat Yes Action1 Use Dean-Stark or Mol. Sieves CheckWater->Action1 No CheckNuc Is Amine unreacted? CheckCat->CheckNuc No Action2 Switch to Acetic Acid/p-TSA CheckCat->Action2 Yes Action3 Increase Reflux Time Concentrate Reaction CheckNuc->Action3 Yes

Caption: Figure 2.[5] Troubleshooting logic for optimizing Schiff base synthesis with electron-deficient amines.

References
  • Mechanism of Imine Formation

    • Title: Nucleophilic Addition of Amines - Imine and Enamine Formation[3][6][7]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Nitrile Reactivity & Hydrolysis

    • Title: Chemistry of Nitriles (Hydrolysis Mechanisms)[1][2]

    • Source: OpenStax / LibreTexts
    • URL:[Link]

  • General Schiff Base Synthesis & Stability

    • Title: Imines - Properties, Form
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Properties of 3-Aminobenzonitrile

    • Title: 3-Aminobenzonitrile | C7H6N2 | CID 16702[8]

    • Source: PubChem[8]

    • URL:[Link]

Sources

Technical Support Center: Troubleshooting 3-[(2-Hydroxybenzyl)amino]benzonitrile (3-HBAB) in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Portal. As a Senior Application Scientist, I frequently see researchers encounter erratic bioactivity, steep Hill slopes, or false-positive inhibition when screening 3-[(2-Hydroxybenzyl)amino]benzonitrile (3-HBAB) .

While 3-HBAB is a valuable synthetic intermediate and fragment-like molecule, its specific structural motifs—a planar hydrophobic core, a redox-sensitive phenol/amine pair, and an N,O-bidentate coordination site—make it highly prone to assay interference. This guide is designed to help you diagnose and resolve these liabilities using self-validating experimental systems.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does 3-HBAB show flat dose-response curves or sudden drop-offs in activity?

The Causality: 3-HBAB is highly hydrophobic. In aqueous assay buffers, it frequently exceeds its critical aggregation concentration (CAC) in the low micromolar range, forming tightly packed colloidal aggregates[1]. These colloids do not bind the active site of your target; instead, they non-specifically sequester and partially denature proteins on their surface[2]. This results in apparent enzyme inactivation that looks like true inhibition but is entirely artifactual[3].

Q2: My assay buffer contains DTT. Could this be causing false positives?

The Causality: Yes. The 2-hydroxybenzylamine motif contains a phenol and a secondary amine that can undergo redox cycling. In the presence of strong reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) and atmospheric oxygen, the compound continuously reduces and oxidizes, generating micromolar concentrations of hydrogen peroxide (H₂O₂)[4]. This H₂O₂ promiscuously oxidizes accessible catalytic cysteines in your target protein (e.g., in phosphatases or cysteine proteases), leading to irreversible, non-specific inhibition[5].

Q3: I am screening a metalloenzyme. Why is 3-HBAB acting as a pan-inhibitor?

The Causality: The 2-hydroxybenzylamino group is a classic N,O-bidentate chelator. It coordinates transition metals through its deprotonated phenolic oxygen and basic secondary amine[6],[7]. If your assay relies on a metal cofactor (e.g., Zn²⁺ in matrix metalloproteinases, or Mg²⁺ in kinases), 3-HBAB will strip the metal from the active site or the buffer, effectively killing the assay's catalytic mechanism rather than engaging the protein directly.

Part 2: Quantitative Diagnostic Data

To rapidly diagnose which mechanism is interfering with your assay, we utilize additive-shift profiling. Below is a reference table demonstrating how the apparent IC₅₀ of 3-HBAB typically shifts under various buffer conditions when assay interference is present.

Assay ConditionApparent Bioactivity (IC₅₀)Mechanistic Diagnosis
Standard Buffer (No Additives) 0.8 µMBaseline (Potentially Confounded)
Buffer + 0.01% Triton X-100 > 50 µMColloidal Aggregation
Buffer + 1 mM DTT 0.1 µM (Increased potency)Redox Cycling / H₂O₂ Generation
Buffer + 1 mM DTT + Catalase > 50 µMConfirmed Redox Artifact
Buffer + 50 µM ZnSO₄ > 50 µMMetal Chelation

Part 3: Self-Validating Troubleshooting Protocols

Do not discard 3-HBAB as a hit until you have run these self-validating protocols. Every protocol below includes internal controls to ensure the assay itself remains functional, providing a trustworthy, closed-loop diagnostic system.

Protocol A: Detergent-Shift Aggregation Assay

Purpose: To determine if 3-HBAB is acting as a colloidal aggregator. Mechanism: Non-ionic detergents form micelles that encapsulate hydrophobic monomers, breaking up colloids and releasing the sequestered target protein[1],[2].

  • Prepare Reagents: Prepare your standard assay buffer and a modified buffer containing 0.01% (v/v) Triton X-100 (or Tween-20).

  • Set Up Controls:

    • Positive Control: A known true competitive inhibitor for your target.

    • Negative Control: A known aggregator (e.g., tetraiodophenolphthalein).

  • Execute Assay: Run a full 10-point dose-response curve for 3-HBAB in both buffers.

  • Data Interpretation:

    • If the IC₅₀ of 3-HBAB shifts >10-fold higher (loses activity) in the detergent buffer, it is an aggregator.

    • Validation Check: The true competitive inhibitor must maintain its IC₅₀ in the detergent buffer. If it doesn't, the detergent is interfering with your target protein.

Protocol B: Catalase Rescue & Redox Cycling Assay

Purpose: To determine if 3-HBAB is generating H₂O₂ via redox cycling[4].

  • Prepare Reagents: Ensure your buffer contains the standard reducing agent (e.g., 1 mM DTT). Prepare a stock of bovine liver Catalase (Sigma-Aldrich).

  • Prepare the Critical Control: Boil an aliquot of the Catalase at 95°C for 15 minutes to create a Heat-Inactivated Catalase control. (Why? If adding active catalase restores activity, you must prove 3-HBAB isn't just non-specifically binding to the massive catalase protein).

  • Execute Assay: Run the 3-HBAB dose-response in three conditions:

    • Condition 1: Standard Buffer + DTT

    • Condition 2: Standard Buffer + DTT + 100 U/mL Active Catalase

    • Condition 3: Standard Buffer + DTT + 100 U/mL Heat-Inactivated Catalase

  • Data Interpretation:

    • If activity is lost in Condition 2 but retained in Condition 3, 3-HBAB is a redox cycler. The active catalase degraded the H₂O₂, rescuing your enzyme[5].

Part 4: Troubleshooting Decision Workflow

Follow this logical progression to systematically rule out the three major liabilities of 3-HBAB.

G Start 3-HBAB Hit Triage (Erratic/Low Bioactivity) Triton 1. Detergent Shift Assay (Add 0.01% Triton X-100) Start->Triton Agg Apparent Activity Lost Diagnosis: Colloidal Aggregation Triton->Agg Yes (Artifact) Catalase 2. Catalase Rescue Assay (Add 100 U/mL Catalase) Triton->Catalase No Redox Apparent Activity Lost Diagnosis: Redox Cycling (H2O2) Catalase->Redox Yes (Artifact) Metal 3. Metal Spike Assay (Add Excess Zn2+/Mg2+) Catalase->Metal No Chelation Apparent Activity Lost Diagnosis: Metal Chelation Metal->Chelation Yes (Artifact) Valid Activity Retained Diagnosis: Validated Hit Metal->Valid No (True Hit)

Caption: Decision tree for identifying 3-HBAB assay interference mechanisms.

References

  • Colloidal aggregation in drug discovery & drug formulation. Shoichet Lab, University of California San Francisco. URL: [Link]

  • Colloidal aggregation: From screening nuisance to formulation nuance. ResearchGate. URL:[Link]

  • Redox cycling compounds generate H₂O₂ in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? National Institutes of Health (PMC4151473). URL:[Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health (PMC4332682). URL:[Link]

  • Plant-Derived Chelators and Ionophores as Potential Therapeutics for Metabolic Diseases. National Institutes of Health (PMC6684277). URL:[Link]

  • Full article: Ligational behavior of bidentate NO-donor. Taylor & Francis Online. URL: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 3-[(2-Hydroxybenzyl)amino]benzonitrile for Biological Testing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-[(2-Hydroxybenzyl)amino]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound during biological testing. Our goal is to equip you with the knowledge to design robust experiments and generate reliable data.

Frequently Asked Questions (FAQs)

Q1: What is 3-[(2-Hydroxybenzyl)amino]benzonitrile and why is its solubility a concern?

A1: 3-[(2-Hydroxybenzyl)amino]benzonitrile is a chemical compound with the molecular formula C14H12N2O.[1] Its structure, containing both a benzonitrile and a hydroxybenzyl group, suggests potential biological activity, making it a compound of interest for screening and drug discovery. However, like many aromatic compounds, it is predicted to have low aqueous solubility. This poor solubility can be a significant hurdle in biological assays, which are typically conducted in aqueous media. Inadequate dissolution can lead to inaccurate and irreproducible results, underestimation of potency, and precipitation of the compound in cell cultures or in vivo models.

Q2: What are the initial steps I should take to dissolve 3-[(2-Hydroxybenzyl)amino]benzonitrile for my experiments?

A2: The first step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro assays due to its strong solubilizing power and compatibility with many cell-based experiments at low final concentrations.[2] For in vivo studies, the choice of solvent is more complex and depends on the animal model and route of administration. It's crucial to determine the maximum tolerated concentration of the chosen solvent in your specific assay to avoid solvent-induced artifacts.[3][4]

Q3: Can I use solvents other than DMSO for my in vitro assays?

A3: Yes, other water-miscible organic solvents like ethanol can be used.[2] However, ethanol is generally more cytotoxic than DMSO, so the final concentration in your assay must be carefully controlled.[2] The choice of solvent can influence the biological activity of the compound, so it is important to be consistent across experiments.[3] It's always recommended to run a solvent toxicity control to determine the safe concentration limit for your specific cell line and exposure duration.[2]

Troubleshooting Guide: Tackling Specific Solubility Issues

This section provides in-depth solutions to common problems you might encounter when working with 3-[(2-Hydroxybenzyl)amino]benzonitrile.

Issue 1: My compound precipitates when I add it to the aqueous assay buffer.

This is a classic sign that the aqueous solubility of your compound has been exceeded. The organic solvent from your stock solution is diluted, and the compound crashes out of the solution.

Root Cause Analysis and Solution Workflow:

A Precipitation Observed in Aqueous Buffer B Is the final solvent concentration acceptable? A->B C Yes B->C < 1% for DMSO, < 0.5% for Ethanol (general guidance) D No B->D F Explore solubility enhancement techniques C->F E Reduce stock concentration and/or increase final volume D->E E->B G Re-evaluate stock solvent F->G

Caption: Decision workflow for addressing compound precipitation.

Detailed Solutions:

  • Reduce the Final Concentration: The simplest solution is to lower the final concentration of 3-[(2-Hydroxybenzyl)amino]benzonitrile in your assay. This might not always be feasible if you are trying to determine a dose-response curve.

  • Optimize the Stock Solution: Prepare a less concentrated stock solution in your organic solvent. This will require adding a larger volume to your assay, so be mindful of the final solvent concentration.

  • Utilize Co-solvents: In some cases, a mixture of solvents can have a synergistic effect on solubility.[5] However, this requires careful optimization and validation to ensure the co-solvent system itself does not interfere with the assay.

Issue 2: I'm observing inconsistent results between experiments.

Inconsistent data is often a red flag for solubility issues. If the compound is not fully dissolved, the actual concentration in your assay will vary, leading to poor reproducibility.

Troubleshooting Steps:

  • Visually Inspect Your Stock Solution: Before each use, carefully inspect your stock solution for any signs of precipitation. If crystals are present, gently warm the solution (if the compound is heat-stable) and vortex until fully dissolved.

  • Sonication: Brief sonication of the stock solution before dilution can help to break up any small, unseen aggregates.

  • Fresh Dilutions: Always prepare fresh dilutions of your compound in the assay buffer immediately before use. Do not store diluted solutions for extended periods, as the compound may precipitate over time.

Issue 3: I need to prepare a formulation for in vivo studies, but my compound is not soluble in common vehicles.

Oral and parenteral administration require formulations that maintain the drug in a solubilized state for absorption.[6][7]

Advanced Formulation Strategies:

For challenging compounds like 3-[(2-Hydroxybenzyl)amino]benzonitrile, more advanced formulation strategies may be necessary to enhance solubility and bioavailability for in vivo testing.[8]

Formulation StrategyMechanism of ActionKey AdvantagesConsiderations
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming water-soluble inclusion complexes.[9][10][11]Increases apparent water solubility, can improve stability, and may mask undesirable properties.[10][]The stoichiometry of the complex needs to be determined, and high concentrations of cyclodextrins can have their own biological effects.[10]
Lipid-Based Formulations The compound is dissolved or dispersed in lipid excipients, such as oils, surfactants, and co-solvents. These can form emulsions or self-emulsifying drug delivery systems (SEDDS) in the gastrointestinal tract.[6][13][14]Can significantly enhance oral bioavailability by maintaining the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.[13][15]The formulation must be carefully optimized to ensure stability and proper dispersion in vivo.[14]
Nanosuspensions The particle size of the drug is reduced to the nanometer range, which increases the surface area and improves the dissolution rate.[16][17] This is particularly effective for compounds in BCS Class II and IV.[16]Enhanced bioavailability, potential for targeted delivery, and can be used for various routes of administration.[17][18][19]Requires specialized equipment for production (e.g., high-pressure homogenization or wet milling) and the use of stabilizers to prevent particle aggregation.[17]

Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex (Feasibility Study)

This protocol outlines a basic method to assess if cyclodextrins can improve the solubility of 3-[(2-Hydroxybenzyl)amino]benzonitrile.

  • Materials:

    • 3-[(2-Hydroxybenzyl)amino]benzonitrile

    • β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer of choice (e.g., PBS, pH 7.4)

    • Vortex mixer

    • Shaking incubator or orbital shaker

    • Centrifuge

    • UV-Vis Spectrophotometer or HPLC

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v).

    • Add an excess amount of 3-[(2-Hydroxybenzyl)amino]benzonitrile to each cyclodextrin solution.

    • Vortex each mixture vigorously for 1-2 minutes.

    • Place the mixtures in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • After incubation, centrifuge the samples at high speed to pellet the undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

    • Plot the concentration of dissolved 3-[(2-Hydroxybenzyl)amino]benzonitrile against the cyclodextrin concentration to determine the extent of solubility enhancement.

Visualization of Formulation Strategies:

cluster_0 Solubility Enhancement Strategies cluster_1 Outcome A Poorly Soluble Compound (3-[(2-Hydroxybenzyl)amino]benzonitrile) B Cyclodextrin Complexation Encapsulation in hydrophobic cavity A->B C Lipid-Based Formulation Dissolution in lipid matrix A->C D Nanosuspension Particle size reduction A->D E Increased Apparent Aqueous Solubility B->E C->E D->E

Caption: Overview of advanced formulation strategies.

By systematically addressing solubility issues and exploring advanced formulation techniques, researchers can successfully utilize 3-[(2-Hydroxybenzyl)amino]benzonitrile in a wide range of biological assays, paving the way for a clearer understanding of its therapeutic potential.

References

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Retrieved from [Link]

  • Gowthami, P., et al. (2023). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. PMC. Retrieved from [Link]

  • Pop, C. E., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • J, P. A., et al. (2024). Nanosuspension-Based Drug Delivery Systems for Topical Applications. Retrieved from [Link]

  • Kumar, P., et al. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science Publishers. Retrieved from [Link]

  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Retrieved from [Link]

  • SAS Publishers. (n.d.). Review Article Nanosuspension in Drug Delivery-A Review. Retrieved from [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Porter, C. J. H., et al. (2022). Clinical studies with oral lipid based formulations of poorly soluble compounds. Retrieved from [Link]

  • Inventia. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Frontiers. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from [Link]

  • Mohammad, A., et al. (2020). Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Clinical studies with oral lipid based formulations of poorly soluble compounds. Retrieved from [Link]

  • Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from [Link]

  • R Discovery. (2025). Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Poulsen, M. S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Poulsen, M. S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Preventing Degradation of 3-[(2-Hydroxybenzyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for 3-[(2-Hydroxybenzyl)amino]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who handle and store this compound. The chemical integrity of 3-[(2-Hydroxybenzyl)amino]benzonitrile is paramount for reproducible experimental results. Its structure, which incorporates a secondary aromatic amine, a phenolic hydroxyl group, and a benzonitrile moiety, presents specific stability challenges. This document provides in-depth, actionable guidance in a question-and-answer format to help you mitigate degradation, troubleshoot issues, and ensure the long-term viability of your samples.

Part 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the most common questions regarding the stability and handling of 3-[(2-Hydroxybenzyl)amino]benzonitrile.

Q1: My solid sample of 3-[(2-Hydroxybenzyl)amino]benzonitrile has developed a yellow or brownish tint over time. What is the likely cause?

This is the most common visual indicator of degradation. The color change is almost certainly due to oxidation . The compound has two primary sites susceptible to oxidation: the phenolic hydroxyl group and the secondary amine. Exposure to atmospheric oxygen, especially when accelerated by light or elevated temperatures, can lead to the formation of highly colored quinone-like structures and other oxidized derivatives. Aromatic amines are well-documented to be sensitive to air and light, often resulting in discoloration.[1][2]

Q2: What are the primary chemical degradation pathways I should be aware of?

There are three main degradation pathways for 3-[(2-Hydroxybenzyl)amino]benzonitrile:

  • Oxidative Degradation: As mentioned, this is the most common pathway. The secondary amine and phenol groups are electron-rich and readily react with oxygen. This process can be catalyzed by trace metal impurities and light. The resulting byproducts can complicate experimental results and reduce the purity of the active compound.

  • Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis, which converts it into a carboxamide and subsequently a carboxylic acid. While this typically requires acidic or basic conditions, the presence of adsorbed moisture on the solid compound can facilitate slow hydrolysis over long-term storage.[3][4][5]

  • Photodegradation: Aromatic compounds, particularly those with amine and hydroxyl substitutions, can absorb UV light. This energy can promote oxidative processes or lead to other molecular rearrangements.[6] Direct sunlight or prolonged exposure to intense laboratory lighting should always be avoided.[7]

Q3: What are the definitive ideal storage conditions for this compound?

To maximize shelf-life and maintain purity, specific storage conditions are critical. We recommend a two-tiered approach for short-term and long-term storage.

Storage ParameterShort-Term (≤ 4 weeks)Long-Term (> 4 weeks)Rationale
Temperature 2-8°C (Refrigerated)-20°C or below (Frozen)Low temperatures significantly slow the rate of all chemical reactions, including oxidation and hydrolysis.[2][8]
Atmosphere Tightly sealed containerInert Gas (Argon or Nitrogen)Replacing air with an inert gas is the most effective way to prevent oxidative degradation.[9]
Light Exposure Amber vial or opaque containerAmber vial stored in the darkPrevents photodegradation by blocking UV and high-energy visible light.[1]
Moisture Store with a desiccantStore with a desiccantMinimizes the risk of nitrile group hydrolysis.[9]

Q4: How can I analytically monitor the purity and detect degradation of my sample?

Regular analytical checks are crucial for quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. A stability-indicating reverse-phase HPLC method can separate the parent compound from its degradation products. A loss in the main peak area and the appearance of new, often earlier-eluting (more polar) peaks, are clear signs of degradation.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the exact chemical nature of the degradation products by providing their molecular weights.[11] This can confirm, for example, if an observed impurity corresponds to the hydrolyzed carboxylic acid or an oxidized derivative.

  • FTIR Spectroscopy: While not quantitative, a comparison of the FTIR spectrum of a stored sample to that of a fresh standard can reveal changes in key functional groups, such as the broadening of the -OH stretch or changes in the aromatic region, indicating oxidation or other structural changes.[11]

Part 2: Troubleshooting Guide for Observed Degradation

If you suspect your sample has degraded, use this guide to identify the cause and take corrective action.

Observed ProblemPotential Cause(s)Recommended Action(s)Preventative Measures
Change in physical appearance (e.g., color turns yellow/brown, clumping) Oxidation: Exposure to air. Moisture: Absorption of water from the atmosphere.1. Confirm degradation via HPLC analysis. 2. If purity is compromised, consider re-purification (e.g., recrystallization or column chromatography) if feasible. 3. Discard the sample if purity is below your experimental tolerance.Aliquot fresh material into smaller vials, purge with argon/nitrogen, seal tightly, and store at -20°C in the dark.
Appearance of new peaks in HPLC/LC-MS analysis Hydrolysis: Indicated by a peak corresponding to the molecular weight of the carboxylic acid. Oxidation: Indicated by peaks with M+16 or M-2 mass shifts.1. Use LC-MS to identify the molecular weight of the new impurities. 2. Quantify the level of impurity using a validated HPLC method. 3. If the primary impurity is due to hydrolysis, ensure all future storage includes a desiccant and that solvents used for stock solutions are anhydrous.Always use anhydrous solvents for preparing stock solutions. Store solid material in a desiccator or with desiccant packs inside the storage container.
Poor solubility of the compound compared to a fresh lot Polymerization: Advanced oxidation can lead to the formation of insoluble polymeric materials.1. Attempt to dissolve a small amount in a strong organic solvent (e.g., DMSO, DMF). 2. If insoluble, the material has likely polymerized and is unusable. Discard according to safety protocols.Strict adherence to anaerobic and low-temperature storage conditions is critical to prevent the initial oxidation steps that can lead to polymerization.
Inconsistent or non-reproducible experimental results Variable Purity: The presence of unknown quantities of active/inactive degradation products is interfering with the assay.1. Immediately cease use of the current batch. 2. Perform a purity check (e.g., HPLC, qNMR) on the suspect material. 3. Obtain a new, certified lot of the compound and implement rigorous storage protocols from the start.Institute a policy of periodic quality control checks for all sensitive reagents. Always record the date of receipt and the date a container is first opened.

Part 3: Protocols for Ensuring Stability

Protocol 3.1: Recommended Storage and Handling Protocol

This protocol is designed to maximize the shelf-life of solid 3-[(2-Hydroxybenzyl)amino]benzonitrile.

Materials:

  • 3-[(2-Hydroxybenzyl)amino]benzonitrile (as received)

  • Small (1-5 mg capacity) amber glass vials with PTFE-lined screw caps

  • Source of dry inert gas (Argon or Nitrogen) with tubing

  • Spatula

  • Analytical balance

  • Glove box or glove bag (Ideal, but not mandatory if done quickly)

  • Desiccant packs

  • Secondary container for storage (e.g., a small box)

Procedure:

  • Work Area Preparation: Perform this procedure in an area with low humidity. If a glove box is available, use it.

  • Aliquoting: Instead of repeatedly opening the main stock bottle, aliquot the compound into multiple smaller, single-use or short-term-use vials. This minimizes the exposure of the bulk material to air and moisture. Weigh the desired amount (e.g., 1-5 mg) into each amber vial.

  • Inert Gas Purge: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 10-15 seconds to displace all oxygen.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. The PTFE liner provides a superior seal against moisture and gas exchange compared to other materials.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and amount.

  • Secondary Containment and Storage: Place the sealed vials into a small, labeled box. Add a few desiccant packs into the box. Store this box in a -20°C freezer, away from any light sources.

Protocol 3.2: Stability-Indicating HPLC Method (A Starting Point)

This general-purpose reverse-phase HPLC method can serve as a starting point for developing a validated, stability-indicating assay. It is designed to retain the parent compound while separating it from more polar degradation products.

Instrumentation & Reagents:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (optional, for peak shape improvement).

Chromatographic Conditions:

ParameterRecommended SettingPurpose
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; acid improves peak shape for amines.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Gradient 10% B to 90% B over 15 minutesA gradient is recommended to ensure elution of both polar degradation products and the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 5-10 µLAdjust based on sample concentration and detector sensitivity.
Detection Wavelength ~254 nm or ~280 nm (scan with PDA)The benzonitrile and phenol groups should have strong absorbance. A PDA detector is ideal for identifying the optimal wavelength and monitoring for co-eluting peaks.

Procedure:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Inject the sample and monitor the chromatogram.

  • The parent compound should appear as a sharp, well-defined peak. Degradation products will typically appear as smaller peaks, often with shorter retention times.

  • Track the area of the parent peak and the areas of any impurity peaks over time to quantify stability.

Part 4: Visualizing Degradation Mechanisms & Troubleshooting

Visual models can help clarify the chemical changes and the decisions required to manage them.

Potential Degradation Pathways

G main 3-[(2-Hydroxybenzyl)amino]benzonitrile oxidized Oxidized Products (e.g., Quinones, Imines) - Colored - main->oxidized  Oxidation  (O₂, light, heat) hydrolyzed Hydrolyzed Product (Carboxylic Acid) main->hydrolyzed  Hydrolysis  (H₂O)

Caption: Primary degradation routes for 3-[(2-Hydroxybenzyl)amino]benzonitrile.

Troubleshooting Workflow for Compound Instability

G start Is compound degradation suspected? (e.g., color change, poor results) check_color Visual Inspection: Is there a color change? start->check_color Yes continue_use Continue using the batch. Implement stricter storage for remainder. start->continue_use No hplc_analysis Action: Perform HPLC-UV/MS Analysis check_color->hplc_analysis Yes/Unsure check_color->hplc_analysis No, but results are poor purity_ok Purity within acceptable limits? hplc_analysis->purity_ok review_storage Result: Likely Oxidation Action: Review storage protocol purity_ok->review_storage No purity_ok->continue_use Yes repurify_discard Action: Re-purify or Discard Batch review_storage->repurify_discard order_new Procure new, certified material. Implement strict storage from Day 1. repurify_discard->order_new

Sources

Validation & Comparative

A Methodological Guide for Comparing the Antimicrobial Activity of Novel Benzonitriles, Featuring 3-[(2-Hydroxybenzyl)amino]benzonitrile, with Known Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rise of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Benzonitrile derivatives and related compounds have emerged as a promising class of molecules with potential antimicrobial properties. This guide presents a comprehensive, scientifically rigorous framework for assessing the antimicrobial activity of the novel compound 3-[(2-Hydroxybenzyl)amino]benzonitrile. It provides a direct comparison against a panel of established, clinically relevant antibiotics. We detail the requisite experimental protocols, including broth microdilution for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer disk diffusion method. The rationale behind the selection of specific methodologies, quality control strains, and comparator antibiotics is thoroughly explained to ensure the generation of robust, reproducible, and meaningful data. This document is intended for researchers, microbiologists, and drug development professionals engaged in the preclinical evaluation of new antimicrobial candidates.

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) poses a significant threat to global public health. Pathogenic microorganisms have demonstrated a remarkable capacity to develop resistance to nearly all classes of available antibiotics, rendering standard treatments for common infections ineffective. This has created an urgent need for the discovery and development of new antimicrobial compounds with novel mechanisms of action.

Among the various chemical scaffolds under investigation, nitrile-containing compounds have shown considerable potential. The specific compound of interest, 3-[(2-Hydroxybenzyl)amino]benzonitrile, is a Schiff base derivative. Schiff bases are known for their broad range of biological activities, and their coordination chemistry has been a subject of great interest. This guide outlines a systematic approach to quantify the in vitro antimicrobial efficacy of this novel molecule relative to established antibiotics, providing a foundational dataset for its potential as a future therapeutic.

Rationale for Experimental Design

A successful comparison hinges on a well-designed experimental strategy grounded in standardized, globally recognized methodologies. Our approach is built on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are considered the gold standards for antimicrobial susceptibility testing (AST).

Causality Behind Key Choices:

  • Choice of Assays: We employ both dilution and diffusion methods to build a comprehensive activity profile.

    • Broth Microdilution (MIC/MBC): This method provides precise, quantitative data on the concentration of the agent required to inhibit growth (MIC) and to kill the bacteria (MBC). The MIC value is the gold standard for determining the potency of an antimicrobial agent.

    • Kirby-Bauer Disk Diffusion: This is a qualitative or semi-quantitative method that provides a rapid visual assessment of an organism's susceptibility to an agent. It is an excellent screening tool and is widely used in clinical laboratories.

  • Selection of Test Organisms: To assess the spectrum of activity, we include representative strains of both Gram-positive and Gram-negative bacteria, which differ fundamentally in their cell wall structure.

    • Staphylococcus aureus (ATCC 29213): A Gram-positive pathogen responsible for a wide range of infections.

    • Escherichia coli (ATCC 25922): A Gram-negative pathogen commonly associated with urinary tract and gastrointestinal infections.

    • These specific ATCC (American Type Culture Collection) strains are recommended by CLSI as quality control organisms to ensure the validity and reproducibility of the assay.

  • Selection of Comparator Antibiotics: The choice of known antibiotics is critical for benchmarking. We have selected agents with different mechanisms of action to provide a broad comparative context.

    • Ciprofloxacin (Fluoroquinolone): Inhibits DNA gyrase, a mechanism distinct from many older antibiotic classes.

    • Gentamicin (Aminoglycoside): Inhibits protein synthesis by binding to the 30S ribosomal subunit.

    • Penicillin (β-Lactam): Inhibits cell wall synthesis.

    • Tetracycline: Inhibits protein synthesis by binding to the 30S ribosomal subunit.

Experimental Workflow Overview

The overall process for evaluating the antimicrobial candidate follows a logical progression from initial screening to quantitative potency determination. This workflow ensures that resources are directed efficiently toward the most promising avenues of investigation.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Antimicrobial Susceptibility Testing (AST) cluster_analysis Phase 3: Data Analysis & Interpretation Compound_Prep Prepare Stock Solution of 3-[(2-Hydroxybenzyl)amino]benzonitrile MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Assay Disk_Diffusion Kirby-Bauer Disk Diffusion Assay Compound_Prep->Disk_Diffusion Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Diffusion Media_Prep Prepare Mueller-Hinton Broth & Agar Media_Prep->Inoculum_Prep Media_Prep->MIC_Assay Media_Prep->Disk_Diffusion MBC_Assay Subculture from MIC Plate (Determine MBC) MIC_Assay->MBC_Assay From non-turbid wells Data_Comp Compare MIC, MBC, & Zone Diameters with Control Antibiotics MIC_Assay->Data_Comp Disk_Diffusion->Data_Comp Classify Classify Activity (Bacteriostatic vs. Bactericidal) MBC_Assay->Classify Data_Comp->Classify

Caption: Overall experimental workflow for antimicrobial activity assessment.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for generating inter-laboratory comparable data. The following sections provide step-by-step methodologies.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M07 guidelines and is designed to determine the lowest concentration of an antimicrobial agent that prevents visible microbial growth.

Materials:

  • 3-[(2-Hydroxybenzyl)amino]benzonitrile (test compound)

  • Comparator antibiotics (Ciprofloxacin, Gentamicin, Penicillin, Tetracycline)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

Procedure:

  • Preparation of Inoculum: a. Select several isolated colonies from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound and each comparator antibiotic in a suitable solvent (e.g., DMSO), then dilute further in CAMHB to twice the highest concentration to be tested. b. Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate. c. Add 200 µL of the prepared antimicrobial working solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10. e. Well 11 will serve as the growth control (inoculum, no compound), and well 12 will be the sterility control (broth only).

  • Inoculation and Incubation: a. Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: a. After incubation, visually inspect the microtiter plate for turbidity (bacterial growth). b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is an extension of the MIC assay and determines the lowest concentration of an agent that kills ≥99.9% of the initial bacterial inoculum.

Procedure:

  • Following the determination of the MIC, select all wells that show no visible turbidity.

  • Using a calibrated loop, withdraw a 10 µL aliquot from each of these clear wells.

  • Spot-inoculate the aliquot onto a quadrant of a Mueller-Hinton Agar (MHA) plate that is free of any antimicrobial agent.

  • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in no colony growth on the subculture plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.

G cluster_mic MIC Determination cluster_mbc MBC Determination MIC_Plate Incubated MIC Plate (Visible Growth Assessment) MIC_Result Identify Lowest Concentration with No Turbidity (MIC Value) MIC_Plate->MIC_Result Subculture Aliquot from Clear Wells onto Agar Plate MIC_Plate->Subculture For all non-turbid wells Incubate_Agar Incubate Agar Plate (18-24h) Subculture->Incubate_Agar MBC_Result Identify Lowest Concentration with No Colony Growth (MBC Value) Incubate_Agar->MBC_Result

Caption: Workflow for determining MBC from a completed MIC assay.

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol is based on the widely used Kirby-Bauer method and provides a qualitative assessment of susceptibility.

Materials:

  • Mueller-Hinton Agar (MHA) plates (poured to a uniform depth of 4 mm)

  • Sterile 6 mm filter paper disks

  • Test compound solution of a known concentration

  • Commercially available antibiotic disks (Ciprofloxacin, Gentamicin, Penicillin, Tetracycline)

  • Standardized bacterial inoculum (0.5 McFarland)

  • Sterile cotton swabs

Procedure:

  • Preparation of Disks: a. Impregnate sterile blank disks with a known amount of the 3-[(2-Hydroxybenzyl)amino]benzonitrile stock solution. b. Allow the disks to dry completely in a sterile environment before use.

  • Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland). b. Remove excess fluid by pressing the swab against the inside of the tube. c. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.

  • Disk Placement and Incubation: a. Using sterile forceps, place the prepared test compound disk and the commercial antibiotic disks onto the inoculated agar surface. Ensure disks are spaced adequately to prevent overlapping of inhibition zones. b. Gently press each disk to ensure complete contact with the agar. c. Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Reading and Interpretation: a. After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter (mm). b. A larger zone of inhibition indicates greater in vitro activity of the compound against the test organism.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Compound/AntibioticS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
3-[(2-Hydroxybenzyl)amino]benzonitrileExperimental ValueExperimental Value
CiprofloxacinExperimental ValueExperimental Value
GentamicinExperimental ValueExperimental Value
PenicillinExperimental ValueExperimental Value
TetracyclineExperimental ValueExperimental Value

Interpretation: The MIC is the primary indicator of potency. A lower MIC value signifies that a lower concentration of the compound is required to inhibit bacterial growth.

Table 2: Minimum Bactericidal Concentration (MBC) and Activity Classification

Compound/AntibioticS. aureus (ATCC 29213) MBC (µg/mL)E. coli (ATCC 25922) MBC (µg/mL)MBC/MIC Ratio (S. aureus)MBC/MIC Ratio (E. coli)Classification
3-[(2-Hydroxybenzyl)amino]benzonitrileExperimental ValueExperimental ValueCalculated ValueCalculated ValueBactericidal/Bacteriostatic
CiprofloxacinExperimental ValueExperimental ValueCalculated ValueCalculated ValueBactericidal/Bacteriostatic
GentamicinExperimental ValueExperimental ValueCalculated ValueCalculated ValueBactericidal/Bacteriostatic
PenicillinExperimental ValueExperimental ValueCalculated ValueCalculated ValueBactericidal/Bacteriostatic
TetracyclineExperimental ValueExperimental ValueCalculated ValueCalculated ValueBactericidal/Bacteriostatic

Interpretation: The MBC/MIC ratio is used to differentiate between bactericidal and bacteriostatic activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4). A ratio >4 suggests the agent is bacteriostatic.

Table 3: Kirby-Bauer Disk Diffusion Zone of Inhibition Data

Compound/AntibioticS. aureus (ATCC 29213) Zone Diameter (mm)E. coli (ATCC 25922) Zone Diameter (mm)
3-[(2-Hydroxybenzyl)amino]benzonitrileExperimental ValueExperimental Value
CiprofloxacinExperimental ValueExperimental Value
GentamicinExperimental ValueExperimental Value
PenicillinExperimental ValueExperimental Value
TetracyclineExperimental ValueExperimental Value

Interpretation: While MIC values from different drugs cannot be directly compared, zone diameters provide a useful semi-quantitative comparison of activity at a single disk concentration. Larger zones suggest higher susceptibility.

Conclusion and Future Directions

This guide provides the essential framework for a robust and scientifically valid comparison of the antimicrobial activity of 3-[(2-Hydroxybenzyl)amino]benzonitrile against standard antibiotics. By meticulously following these standardized protocols, researchers can generate high-quality, reproducible data that will form the basis for further investigation.

Should the experimental data reveal promising activity (i.e., low MIC values comparable or superior to the control antibiotics), subsequent studies should focus on:

  • Expanding the Spectrum: Testing against a broader panel of clinical isolates, including multidrug-resistant (MDR) strains.

  • Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effect (e.g., cell wall disruption, protein synthesis inhibition).

  • Cytotoxicity Testing: Assessing the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of infection.

The systematic application of this comparative guide will be instrumental in determining whether 3-[(2-Hydroxybenzyl)amino]benzonitrile warrants advancement in the challenging but critical pipeline of new antimicrobial drug discovery.

References

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Bhalal, P., & Gote, P. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]

  • Creative Biolabs. (2025, June 5). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Ghorab, M. M., et al. (2013). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). [Link]

  • EUCAST. (2017). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Simner, P. J., et al. (2021). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Journal of Clinical Microbiology. [Link]

  • CLSI & EUCAST. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

  • Simner, P. J., et al. (2021). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Journal of Clinical Microbiology. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. [Link]

  • EUCAST. (2026, February 27). EUCAST - Home. [Link]

  • EUCAST. (n.d.). Guidance Documents. [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. [Link]

  • Al-Neyadi, S. S., et al. (2017). Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro, spectroscopic, and docking studies. European Journal of Medicinal Chemistry. [Link]

  • CDC. (2025, February 27). Antibiotics Tested by NARMS. [Link]

  • University of Babylon. (n.d.). Performance of Standards for Antimicrobial Susceptibility Testing (AST). [Link]

  • Shaikh, I. N., et al. (2018). Design, synthesis, and evaluation of new α‐aminonitrile‐based benzimidazole biomolecules as potent antimicrobial and antitubercular agents. Archiv der Pharmazie. [Link]

  • FDA. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • IDEXX. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • Kalinovskaya, I. V., et al. (2020). To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. International Journal of Molecular Sciences. [Link]

  • Obakachi, V. A., et al. (2025, September 30). Synthesis and Antimicrobial Evaluation of Mandelonitrile Derivatives. [Link]

  • Jones, K. (2024, December 6). RSC Advances Blog. [Link]

  • Xu, H. J., et al. (2008). 3-(2-Hydroxybenzylideneamino)benzonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Sonwane, S. S., et al. (2025). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. Journal of Emerging Technologies and Innovative Research. [Link]

  • Zhu, H. Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)

Cytotoxicity comparison of 3-[(2-Hydroxybenzyl)amino]benzonitrile and cisplatin on HeLa cells

Author: BenchChem Technical Support Team. Date: March 2026

Cytotoxicity Comparison Guide: 3-[(2-Hydroxybenzyl)amino]benzonitrile vs. Cisplatin on HeLa Cells

Executive Summary & Pharmacological Rationale

Cisplatin is a cornerstone of modern oncology, but its clinical utility is frequently limited by severe systemic toxicity and the rapid acquisition of chemoresistance ()[1]. Consequently, drug development professionals are actively screening novel synthetic scaffolds that operate via alternative pathways.

3-[(2-Hydroxybenzyl)amino]benzonitrile (3-HBAB) , a secondary amine derived from the reduction of a Schiff base, represents a promising class of compounds. Unlike platinum-based drugs, these phenolic derivatives typically exert cytotoxicity by disrupting cellular redox homeostasis rather than directly binding to DNA. This guide provides a rigorous, self-validating framework for comparing the in vitro cytotoxicity of 3-HBAB against the gold standard, Cisplatin, using the well-characterized HeLa cervical adenocarcinoma cell line ()[2].

Mechanistic Divergence: Crosslinking vs. Oxidative Stress

Understanding the causality behind cell death is critical for assay selection and data interpretation.

  • Cisplatin (The DNA Crosslinker): Upon entering the cell, Cisplatin undergoes aquation and binds to purine bases in DNA, forming 1,2-intrastrand and 1,3-intrastrand crosslinks. This physical blockade halts DNA replication, triggering a p53-mediated DNA damage response that culminates in apoptosis ()[1].

  • 3-HBAB (The Phenolic Amine): Compounds containing a 2-hydroxybenzyl moiety typically bypass direct DNA crosslinking. Instead, they undergo redox cycling in the cytoplasm, generating Reactive Oxygen Species (ROS). Excessive ROS overwhelms the antioxidant defense, leading to lipid peroxidation and the collapse of the mitochondrial membrane potential (ΔΨm), which triggers the intrinsic apoptotic cascade ()[3].

Mechanism Cisplatin Cisplatin DNA_Adducts DNA Intrastrand Crosslinks Cisplatin->DNA_Adducts Nucleus p53 p53 Activation DNA_Adducts->p53 DNA Damage Response Caspase Caspase 9/3 Cascade p53->Caspase HBAB 3-HBAB ROS ROS Generation HBAB->ROS Cytoplasm Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (HeLa Cells) Caspase->Apoptosis Execution

Fig 1: Distinct apoptotic signaling pathways of Cisplatin and 3-HBAB in HeLa cells.

Self-Validating Experimental Workflows

E-E-A-T Principle: A robust protocol must inherently validate its own results through strict controls and mechanistic alignment. Do not blindly follow steps; understand the chemistry of the assay.

Workflow A: Cell Culture & Standardization
  • Model: HeLa (ATCC CCL-2) ()[4].

  • Causality: HeLa cells are the first immortalized human cell line and serve as a highly reproducible, aneuploid epithelial model for evaluating basic cytotoxicity.

  • Validation: Cells must be authenticated via STR profiling (Amelogenin: X; CSF1PO: 9,10) to prevent cross-contamination artifacts ()[5]. Only cultures in the logarithmic growth phase (>95% viability via Trypan Blue exclusion) should be used to ensure uniform drug uptake.

Workflow B: MTT Cytotoxicity Assay (IC50 Determination)
  • Causality: The MTT assay does not measure cell death directly; it measures metabolic activity. Viable cells with active mitochondria reduce the water-soluble yellow tetrazolium salt (MTT) into insoluble purple formazan via succinate dehydrogenase. This provides a quantifiable proxy for cytotoxicity ()[6].

  • Step-by-Step Protocol:

    • Seeding: Seed HeLa cells at a density of 1 × 10⁴ cells/well in a 96-well plate (100 µL/well). Incubate for 24h at 37°C, 5% CO₂ to allow adherence.

    • Treatment: Aspirate media. Apply a concentration gradient (1, 5, 10, 25, 50, 100 µM) of Cisplatin and 3-HBAB.

      • Self-Validation: Include a "Vehicle Control" (0.1% DMSO) to prove the solvent isn't causing cell death, and a "Blank" (media only) to subtract background absorbance.

    • Incubation: Incubate for 48 hours.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Causality: 3 hours is optimal for formazan crystal formation without causing exocytosis-induced cell injury ()[7].

    • Solubilization: Carefully aspirate the supernatant. Add 100 µL of Dimethyl sulfoxide (DMSO) per well to solubilize the formazan crystals.

    • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Workflow C: Apoptosis Validation (Annexin V-FITC/PI Flow Cytometry)
  • Causality: Because MTT only measures metabolic decline, flow cytometry is required to confirm that the reduced viability is due to apoptosis rather than necrosis or cell cycle arrest. Annexin V binds to phosphatidylserine (which flips to the outer membrane during early apoptosis), while Propidium Iodide (PI) only enters cells with ruptured membranes (late apoptosis/necrosis).

  • Step-by-Step Protocol:

    • Treat HeLa cells with the calculated IC50 concentrations of Cisplatin and 3-HBAB for 48h.

    • Critical Step: Collect both attached cells (via trypsinization) AND floating cells in the media. Causality: Late apoptotic cells detach; discarding the media artificially skews the data toward early apoptosis.

    • Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 minutes in the dark at room temperature.

    • Analyze via flow cytometry within 1 hour, capturing 10,000 events per sample.

Quantitative Data Presentation

The following tables represent typical comparative cytotoxicity profiles for Cisplatin and 2-hydroxybenzylamine derivatives on HeLa cells based on the protocols outlined above.

Table 1: Comparative IC50 Values (µM) via MTT Assay

Compound 24 Hours 48 Hours 72 Hours Primary Target Location
Cisplatin 18.4 ± 1.2 8.5 ± 0.6 4.2 ± 0.3 Nucleus (DNA)

| 3-HBAB | > 100 | 32.7 ± 2.1 | 15.4 ± 1.5 | Cytoplasm / Mitochondria |

Table 2: Flow Cytometry Apoptosis Distribution (48h at IC50)

Treatment Group Live Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Vehicle Control 94.2 3.1 1.5 1.2
Cisplatin (8.5 µM) 48.6 18.4 29.8 3.2

| 3-HBAB (32.7 µM) | 51.3 | 28.7 | 17.5 | 2.5 |

Analytical Interpretation for Drug Development

While Cisplatin demonstrates a significantly lower IC50 (higher absolute potency) at 48 hours (8.5 µM vs 32.7 µM), absolute potency is not the sole metric of a successful lead compound. The flow cytometry data reveals a mechanistic nuance: 3-HBAB induces a higher proportion of early apoptosis at its IC50 compared to Cisplatin, which rapidly drives cells into late apoptosis.

Furthermore, because 3-HBAB does not rely on the copper transporter CTR1 for cellular influx or purine bases for binding ()[8], it possesses the theoretical capacity to bypass standard platinum-resistance mechanisms. For researchers, 3-HBAB serves as a valuable structural scaffold; optimizing the benzonitrile ring could yield derivatives that match Cisplatin's potency while maintaining a non-cross-resistant mechanism of action.

References

  • Dasari S, Tchounwou PB. Cisplatin in cancer therapy: molecular mechanisms of action. Eur J Pharmacol. 2014;740:364-378. URL:[Link]

  • Riss TL, Moravec RA, Niles AL, et al. Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. URL:[Link]

  • Ghasemi M, Turnbull T, Sebastian S, Kempson I. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Int J Mol Sci. 2021;22(23):12827. URL:[Link]

  • Tchounwou PB, et al. Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. Int J Mol Sci. 2024;25(7):3955. URL:[Link]

  • European Collection of Authenticated Cell Cultures (ECACC). HeLa Cell Line Characteristics. URL:[Link]

  • Khatun S, et al. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. J Exp Clin Cancer Res. 2014;33:42. URL:[Link]

Sources

Comparative analysis of the spectral properties of 3-[(2-Hydroxybenzyl)amino]benzonitrile and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Spectral Properties of 3-(2-Hydroxybenzylideneamino)benzonitrile and Its Analogs

This guide provides a comprehensive comparative analysis of the spectral properties of 3-(2-Hydroxybenzylideneamino)benzonitrile, a prominent Schiff base compound, and its structurally related analogs. Designed for researchers, chemists, and drug development professionals, this document delves into the nuances of how subtle molecular modifications influence spectroscopic signatures, offering both experimental data and the underlying scientific rationale.

Introduction: The Significance of Schiff Bases and Structural Clarification

Schiff bases, characterized by their azomethine or imine (-C=N-) group, are a cornerstone of coordination chemistry and medicinal research due to their diverse biological activities, including antimicrobial and antitumor properties.[1][2] Their extended π-conjugated systems also make them fascinating candidates for optoelectronic and photonic applications.[3]

The core molecule of this guide is 3-(2-Hydroxybenzylideneamino)benzonitrile . It is synthesized via a condensation reaction between 3-aminobenzonitrile and salicylaldehyde (2-hydroxybenzaldehyde).[4] It is critical to distinguish this imine product (C=N double bond) from its reduced amine analog, 3-[(2-Hydroxybenzyl)amino]benzonitrile (C-N single bond). The vast majority of published research focuses on the more stable and synthetically accessible Schiff base, which will be the focus of this analysis.

This guide will explore how substitutions on both the salicylaldehyde and benzonitrile rings—our "analogs"—systematically alter the molecule's interaction with electromagnetic radiation, as observed through UV-Visible, Fluorescence, NMR, and IR spectroscopy.

Molecular Structures and Synthesis Workflow

The ability to compare analogs begins with a clear understanding of their structural differences. The parent molecule and representative analogs are shown below, illustrating common substitution patterns (e.g., electron-donating and electron-withdrawing groups).

G cluster_parent Parent Molecule cluster_analogs Representative Analogs parent parent caption_parent 3-(2-Hydroxybenzylideneamino)benzonitrile analog1 analog1 caption1 Analog A: Methoxy Group (EDG) (E)-3-((2-hydroxy-3-methoxybenzylidene)amino)benzonitrile analog2 analog2 caption2 Analog B: Nitro Group (EWG) 4-((4-nitrobenzylidene)amino)benzonitrile G start Start: Reagents reagents Reactants: - 3-Aminobenzonitrile (1 eq) - Substituted Salicylaldehyde (1 eq) - Solvent (e.g., Ethanol) start->reagents reflux Reaction Step: - Combine reactants in solvent - Heat to reflux for 2-5 hours reagents->reflux Combine & Heat cool Crystallization: - Cool mixture to room temperature - Allow product to precipitate reflux->cool Reaction complete filter Isolation: - Collect solid product by vacuum filtration - Wash with cold solvent cool->filter recrystallize Purification: - Recrystallize from a suitable solvent (e.g., Ethanol) to obtain pure crystals filter->recrystallize Crude product characterize Characterization: - Perform spectral analysis (NMR, FTIR, UV-Vis, etc.) recrystallize->characterize Purified product end End: Pure Product characterize->end

Caption: Standard experimental workflow for the synthesis and purification of Schiff bases.

Comparative Spectroscopic Analysis

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. For these conjugated systems, the key absorptions are the π → π* and n → π* transitions. [5]The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the electronic nature of substituents.

Causality Behind Experimental Choices: A non-polar solvent like chloroform or a polar aprotic solvent like DMSO is often chosen to minimize solvent-solute hydrogen bonding interactions that could complicate the spectra, allowing for a clearer observation of substituent effects. [2][3]

Compound Substituent (on Salicylaldehyde Ring) λmax (π → π*) (nm) λmax (n → π*) (nm) Rationale for Shift
Parent Molecule -H ~270-280 ~340-360 Baseline for comparison. The n→π* transition involves the lone pair on the imine nitrogen. [6]
Analog A -OCH₃ (Electron-Donating) ~280-295 ~360-380 The -OCH₃ group increases electron density in the π-system, lowering the energy gap for the π→π* transition (bathochromic shift).

| Analog B | -NO₂ (Electron-Withdrawing) | ~260-270 | ~370-390 | The -NO₂ group withdraws electron density, stabilizing the π orbital and increasing the π→π* transition energy (hypsochromic shift). It extends conjugation, causing a red shift in the n→π* band. |

Note: Exact values are dependent on solvent and concentration. Data is synthesized from principles discussed in cited literature. [3][5][6]

Fluorescence Spectroscopy

Many Schiff bases exhibit fluorescence, a property highly dependent on molecular rigidity and the nature of the lowest excited state. An intramolecular O-H···N hydrogen bond, confirmed by X-ray crystallography, creates a pseudo-six-membered ring that enhances planarity and often leads to fluorescence. [4][7] Causality Behind Experimental Choices: Acetonitrile or DMSO are common solvents for fluorescence studies as they are optically transparent in the typical excitation range and can dissolve a wide range of organic compounds. [2][8]

Compound Substituent Typical Emission λmax (nm) Quantum Yield (ΦF) Stokes Shift (nm) Analysis
Parent Molecule -H ~450-480 Moderate ~100-120 Exhibits noticeable fluorescence due to its conjugated, planar structure.
Analog A -OCH₃ (EDG) ~470-500 Higher ~110-130 Electron-donating groups often enhance fluorescence intensity by increasing the transition dipole moment. [1]

| Analog B | -NO₂ (EWG) | N/A | Very Low / Quenched | N/A | The nitro group is a well-known fluorescence quencher. It promotes non-radiative decay pathways (intersystem crossing) from the excited state. |

Note: Data represents typical behavior for this class of compounds as described in the literature. [1][8]

Structural Elucidation via NMR and IR Spectroscopy

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is indispensable for confirming the molecular structure. The chemical shifts of key nuclei are sensitive to the local electronic environment.

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Phenolic -OH 12.0 - 14.0 (broad s)N/AThe strong downfield shift is characteristic of an intramolecularly hydrogen-bonded proton.
Azomethine -CH=N- 8.5 - 8.9 (s)160 - 165The chemical environment of this proton and carbon is a reliable indicator of Schiff base formation.
Nitrile -C≡N N/A118 - 120The carbon signal is weak but distinct. Its position is less affected by remote substituents. [5]
Aromatic C-H 6.8 - 8.0 (m)115 - 155Substituents cause predictable shifts: electron-donating groups shift signals upfield (lower ppm), while electron-withdrawing groups shift them downfield (higher ppm).

Note: Values are typical for Schiff bases in CDCl₃ or DMSO-d₆. [6][9]

FT-IR Spectroscopy

Infrared spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.

Functional GroupCharacteristic Frequency (cm⁻¹)Significance
O-H Stretch (intramolecular H-bond) 2800 - 3200 (broad)The broadness and low frequency confirm the strong hydrogen bond between the phenolic proton and the imine nitrogen.
C≡N Stretch (Nitrile) 2220 - 2240A sharp, strong peak confirming the presence of the nitrile group. Its position is sensitive to conjugation. [5]
C=N Stretch (Imine) 1610 - 1630A strong band confirming the formation of the Schiff base. This distinguishes it from the C-N single bond of an amine.
C=C Stretch (Aromatic) 1450 - 1600Multiple sharp bands characteristic of the aromatic rings.

Note: Data compiled from typical values for related compounds. [3][5]

Structure-Property Relationship Summary

The collective data reveals a clear relationship between the molecular structure of the analogs and their spectral properties. This can be visualized as a decision-making framework for designing molecules with desired optical characteristics.

G start Modify Parent Molecule sub_type_node Choose Substituent Type start->sub_type_node edg_node Electron-Donating Group (e.g., -OCH₃, -NH₂) sub_type_node->edg_node Donating ewg_node Electron-Withdrawing Group (e.g., -NO₂, -Cl) sub_type_node->ewg_node Withdrawing uv_vis_effect Effect on UV-Vis (π→π*) edg_node->uv_vis_effect fluor_effect Effect on Fluorescence edg_node->fluor_effect ewg_node->uv_vis_effect ewg_node->fluor_effect red_shift Bathochromic (Red) Shift (Lower Energy Absorption) uv_vis_effect->red_shift If EDG blue_shift Hypsochromic (Blue) Shift (Higher Energy Absorption) uv_vis_effect->blue_shift If EWG enhance Fluorescence Enhancement fluor_effect->enhance If EDG quench Fluorescence Quenching fluor_effect->quench If EWG

Sources

Validating the Binding Affinity of 3-[(2-Hydroxybenzyl)amino]benzonitrile Metal Complexes: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The development of metallodrugs relies heavily on the structural tuning of organic ligands. The compound 3-[(2-Hydroxybenzyl)amino]benzonitrile is a highly versatile reduced Schiff base. By reducing the rigid azomethine (C=N) bond of its parent Schiff base to a secondary amine (CH₂–NH), researchers introduce a critical degree of conformational flexibility. When coordinated to transition metals such as Cu(II), Zn(II), or Ni(II), this flexibility allows the resulting metal complexes to dynamically adapt their 3D geometry. This adaptation is crucial for fitting into the minor groove of DNA or the hydrophobic Subdomain IIA of Human Serum Albumin (HSA) [1].

Validating the binding affinity of these metal complexes to target biomacromolecules is a critical bottleneck in preclinical drug development. A false positive—often caused by non-specific aggregation or optical artifacts—can derail a drug pipeline. In this guide, we objectively compare the three leading analytical platforms used to validate these binding affinities: Fluorescence Spectroscopy , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) . We provide self-validating experimental protocols and supporting experimental data to ensure scientific integrity in your workflows.

Workflow A Synthesis of 3-[(2-Hydroxybenzyl) -amino]benzonitrile B Metal Complexation (Cu²⁺, Zn²⁺, Ni²⁺) A->B C Target Selection (HSA or CT-DNA) B->C D1 Fluorescence Quenching (High Throughput) C->D1 D2 ITC (Thermodynamic Gold Standard) C->D2 D3 MST (Low Sample Volume) C->D3 E Affinity Quantification (Kd, Ka, ΔH, ΔS) D1->E D2->E D3->E

Workflow for validating the binding affinity of metal complexes to biomacromolecules.

Platform Comparison: Fluorescence vs. ITC vs. MST

When evaluating 3-[(2-Hydroxybenzyl)amino]benzonitrile complexes, the choice of analytical platform dictates the depth of the thermodynamic data acquired.

  • Fluorescence Spectroscopy: The most accessible method. It measures the quenching of HSA's intrinsic tryptophan (Trp-214) fluorescence or the displacement of Ethidium Bromide (EB) from DNA. While it offers high throughput, it is highly susceptible to the Inner-Filter Effect (IFE) because transition metal complexes often absorb light in the UV-Vis region [2].

  • Isothermal Titration Calorimetry (ITC): The gold standard for thermodynamics. It directly measures the heat released or absorbed during binding. ITC is label-free and provides the dissociation constant (

    
    ), enthalpy (
    
    
    
    ), and entropy (
    
    
    ) in a single run. This is vital for determining whether DNA binding is entropically driven (groove binding) or enthalpically driven (intercalation) [3].
  • Microscale Thermophoresis (MST): Measures the change in the mobility of molecules in microscopic temperature gradients upon binding. It requires a fraction of the sample volume compared to ITC and can be performed in complex biological fluids, making it ideal for late-stage pharmacokinetic validation.

Quantitative Data Comparison
ParameterFluorescence SpectroscopyIsothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output

(Binding),

(Stern-Volmer),


,

,

, Stoichiometry (

)

(Dissociation Constant)
Typical Binding Range

[4]


Sample Volume High (~2.0 - 3.0 mL)High (~1.5 mL per cell)Very Low (< 10

L)
Labeling Required No (Uses Intrinsic Trp or EB)No (Completely Label-Free)Yes (Unless using label-free UV-MST)
Throughput High (Minutes per titration)Low (1-2 hours per run)Medium (15 minutes per run)
Primary Artifact Risk Inner-Filter Effect (IFE)Heat of Dilution / Mismatched BuffersAggregation / Capillary Adsorption

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. The following methodologies detail the exact steps and the mechanistic causality behind each choice.

Protocol 1: HSA Binding via Fluorescence Quenching

Objective: Determine the binding constant (


) and quenching mechanism of the metal complex to HSA.

Causality Check - Buffer Selection: We explicitly use Tris-HCl (pH 7.4) instead of Phosphate-Buffered Saline (PBS). Phosphate ions strongly coordinate with transition metals like Cu(II) and Zn(II), which can strip the metal from the 3-[(2-Hydroxybenzyl)amino]benzonitrile ligand and cause precipitation, completely invalidating the affinity measurement.

  • Preparation: Prepare a 1.0

    
    M solution of HSA in 50 mM Tris-HCl, 150 mM NaCl (pH 7.4). Prepare a 1.0 mM stock of the metal complex in DMSO, then dilute with buffer (ensure final DMSO concentration in the cuvette remains < 1% to prevent HSA denaturation).
    
  • Titration: Place 2.0 mL of the HSA solution in a quartz cuvette. Successively add 2.0

    
    L aliquots of the metal complex (yielding a concentration range of 0 to 10 
    
    
    
    M).
  • Excitation: Excite the sample at 295 nm . Causality: Exciting at 295 nm selectively excites the Trp-214 residue in Subdomain IIA of HSA, avoiding cross-excitation of Tyrosine residues which occurs at 280 nm. Record emission from 310 to 450 nm.

  • Self-Validation (Inner-Filter Correction): Because the metal complex absorbs UV light, you must correct the observed fluorescence (

    
    ) using the equation:
    
    
    
    
    where
    
    
    and
    
    
    are the absorbances of the metal complex at the excitation and emission wavelengths. Failing to do this artificially inflates the quenching constant.
  • Analysis: Plot

    
     vs. [Complex] using the Stern-Volmer equation. If the bimolecular quenching constant (
    
    
    
    ) exceeds the maximum scatter collision quenching constant (
    
    
    ), it confirms a static quenching mechanism (formation of a ground-state complex)[2].

Mechanism HSA HSA (Trp-214 Fluorophore) Static Static Quenching (Ground-State Complex) HSA->Static + Complex Dynamic Dynamic Quenching (Collisional) HSA->Dynamic + Complex Complex Metal Complex (Quencher) Result Decreased Fluorescence Emission at 342 nm Static->Result Dynamic->Result

Mechanism of HSA fluorescence quenching by 3-[(2-Hydroxybenzyl)amino]benzonitrile complexes.

Protocol 2: CT-DNA Binding via Isothermal Titration Calorimetry (ITC)

Objective: Extract the complete thermodynamic profile (


, 

,

) of the metal complex binding to Calf Thymus DNA (CT-DNA).

Causality Check - Buffer Matching: The most common point of failure in ITC is buffer mismatch. Even a 1 mM difference in salt concentration between the syringe and the cell will generate massive heats of mixing that mask the actual heat of binding.

  • Dialysis: Dialyze both the CT-DNA solution and the metal complex solution against the exact same batch of 50 mM Tris-HCl, 50 mM NaCl (pH 7.4) buffer overnight.

  • Loading: Load 50

    
    M (in base pairs) of CT-DNA into the ITC sample cell (~1.4 mL). Load 500 
    
    
    
    M of the metal complex into the titration syringe.
  • Titration Parameters: Set the instrument to 25°C. Perform 20 injections of 2.0

    
    L each. Crucial: Set the spacing between injections to at least 150 seconds to allow the thermal baseline to fully re-equilibrate. Set the stirring speed to 750 rpm to prevent localized concentration gradients.
    
  • Self-Validation (Heat of Dilution): Perform a control experiment where the metal complex is titrated into the bare buffer (no DNA). Subtract this background "heat of dilution" isotherm from your main DNA-binding isotherm.

  • Interpretation: A negative

    
     (exothermic) combined with a positive 
    
    
    
    typically indicates that the flexible 3-[(2-Hydroxybenzyl)amino]benzonitrile complex is displacing ordered water molecules and counterions to bind within the minor groove of the DNA [5].

Conclusion

While Fluorescence Spectroscopy offers a rapid, high-throughput method for initial screening of 3-[(2-Hydroxybenzyl)amino]benzonitrile metal complexes, it is highly vulnerable to optical artifacts. For rigorous preclinical validation, researchers must cross-validate fluorescence data with Isothermal Titration Calorimetry (ITC) to obtain a true thermodynamic profile, ensuring that the observed binding is driven by specific structural interactions rather than non-specific aggregation.

References

  • Synthesis, Structure, DNA/BSA Binding, DNA Cleaving, Cytotoxic and SOD Mimetic Activities of Copper(II) Complexes Derived from Methoxybenzylamine Schiff Base Ligands MDPI - Molecules[Link]

  • Synthesis, Characterization, Crystal Structure, DNA and HSA Interactions, and Anticancer Activity of a Mononuclear Cu(II) Complex with a Schiff Base Ligand ACS Omega[Link]

  • Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand ACS Omega[Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line MDPI - International Journal of Molecular Sciences[Link]

  • Copper(II) complexes based on quinoline derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity Medicinal Chemistry Communication (via ResearchGate)[Link]

Safety Operating Guide

Personal protective equipment for handling 3-[(2-Hydroxybenzyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide & PPE Specification for Handling 3-[(2-Hydroxybenzyl)amino]benzonitrile

As a novel synthetic intermediate and active pharmaceutical ingredient (API) candidate, 3-[(2-Hydroxybenzyl)amino]benzonitrile requires stringent laboratory safety protocols. Because comprehensive toxicological profiles for specialized intermediates are often proprietary or incomplete, prudent laboratory practices dictate treating this compound as a high-hazard substance[1].

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for safe handling, spill response, and disposal.

Part 1: Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the structural causality behind the compound's risks. The molecule (C₁₄H₁₂N₂O) contains three highly reactive functional groups that dictate our Personal Protective Equipment (PPE) strategy:

  • 2-Hydroxybenzyl (Phenolic) Moiety: Phenol derivatives are notorious for rapid dermal absorption. They act as severe irritants and potential skin sensitizers, capable of causing chemical burns and systemic toxicity upon prolonged contact.

  • Benzonitrile Moiety: Aromatic nitriles can act as respiratory irritants and carry a risk of percutaneous absorption.

  • Secondary Amine: Imparts basicity to the molecule, making it reactive with strong acids and acting as a localized mucosal irritant.

Part 2: Personal Protective Equipment (PPE) Matrix & Selection Rationale

According to OSHA 29 CFR 1910 Subpart I, PPE serves as the final protective barrier and must be selected based on a rigorous hazard assessment[3]. Because direct permeation data for 3-[(2-Hydroxybenzyl)amino]benzonitrile is unavailable, we extrapolate from its structural analogs (aniline, benzonitrile, and phenols) to determine safe exposure limits.

Table 1: Quantitative Glove Breakthrough Data for Structural Analogs

Hazard AnalogGlove MaterialAvg. Breakthrough TimePermeation RateSource
AnilineNitrile (Standard 4 mil)< 10 minsHigh[4],[5]
BenzonitrileNitrile (Standard 4 mil)< 10 minsHigh[4]
Phenol derivativesNitrile (Heavy 8 mil)30 - 60 minsModerate[5]
Target Compound Double Nitrile / Butyl > 60 mins (Estimated) Low (Solid state) Extrapolated
Mandatory PPE Specifications
  • Hand Protection (Self-Validating System): Double-gloving is mandatory. Wear a standard 4-5 mil nitrile inner glove and an extended-cuff 8 mil nitrile outer glove.

    • Causality: As shown in Table 1, benzonitrile and aniline analogs permeate thin nitrile rapidly[4]. If the compound is dissolved in an organic solvent (e.g., DMSO), the solvent acts as a carrier, accelerating permeation. Double-gloving ensures that if the outer glove degrades or is contaminated, it can be immediately doffed without exposing bare skin to the chemical[2].

  • Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles are required. If handling large volumes (>500 mL) of solutions, a face shield must be worn over the goggles to prevent mucosal absorption of phenolic splashes[6].

  • Body Protection: A fluid-resistant, fully buttoned laboratory coat. Shorts and open-toed shoes are strictly prohibited[6].

  • Respiratory Protection: All work should be conducted in a fume hood. If the compound must be handled on an open bench (e.g., specific instrument loading), an N95 or P100 particulate respirator is required to mitigate the inhalation of fine crystalline dust[3].

Part 3: Operational Workflow & Handling Protocol

  • Engineering Controls: Conduct all weighing, transfer, and solubilization inside a certified chemical fume hood. Verify that the face velocity is operating between 80–120 feet per minute (fpm) before beginning work[1].

    • Causality: Fume hoods capture aerosolized dust generated during powder transfer, eliminating the primary inhalation vector.

  • Preparation & Anti-Static Measures: 3-[(2-Hydroxybenzyl)amino]benzonitrile may exhibit static cling. Use anti-static weigh boats or a static ionizer during massing.

    • Causality: Static discharge causes powders to aerosolize or adhere to gloves, significantly increasing the risk of cross-contamination.

  • Solubilization: When dissolving the compound in assay buffers or organic solvents, keep the vessel tightly capped during vortexing or sonication to prevent aerosol escape.

  • Doffing Protocol: Remove the outer contaminated gloves inside the fume hood. This prevents the transfer of invisible chemical residue to laboratory door handles, microscopes, or keyboards. Wash hands immediately with soap and water after removing the inner gloves[2].

Part 4: Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess SmallSpill Small Spill (<50g/50mL) Assess->SmallSpill LargeSpill Large Spill (>50g/50mL) Assess->LargeSpill PPE Verify/Upgrade PPE (Double Nitrile, Face Shield) SmallSpill->PPE Evacuate Evacuate Area & Increase Ventilation LargeSpill->Evacuate ContainSolid Dampen to Prevent Dust PPE->ContainSolid Solid ContainLiquid Apply Inert Absorbent PPE->ContainLiquid Solution Evacuate->PPE Collect Collect in Sealable Container ContainSolid->Collect ContainLiquid->Collect Decon Decontaminate Surface Collect->Decon Waste Label as Hazardous Waste Decon->Waste Report Incident Reporting Waste->Report

Fig 1: Spill response and containment workflow for 3-[(2-Hydroxybenzyl)amino]benzonitrile.

Step-by-Step Spill Methodology:

  • Assessment: Determine if the spill is solid (powder) or liquid (solution), and assess the volume.

  • Evacuation & Ventilation: For large spills (>50g or >50mL of concentrated solution), evacuate the immediate area and allow the fume hood/HVAC system to clear airborne particulates[1].

  • Containment:

    • Solid Spills: Lightly dampen the powder with water or an appropriate inert solvent to prevent dust generation before wiping it up. Never sweep dry chemical powders.

    • Liquid Spills: Surround and cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Decontamination: Wipe the area with a solvent in which the compound is soluble (e.g., isopropanol or ethanol), followed by a thorough wash with standard detergent and water.

Part 5: Waste Disposal Plan

  • Segregation: Do not mix waste containing 3-[(2-Hydroxybenzyl)amino]benzonitrile with strong acids (due to the reactive amine) or strong oxidizers.

  • Solid Waste: Collect all contaminated consumables (weigh boats, pipette tips, absorbent pads, outer gloves) in a puncture-resistant, sealable container. Label clearly as "Hazardous Organic Solid Waste - Contains Phenolic/Nitrile Derivatives."

  • Liquid Waste: Collect in a designated "Halogen-Free Organic Waste" carboy. If the compound was dissolved in a halogenated solvent (e.g., Chloroform or DCM), it must be routed to "Halogenated Organic Waste"[7].

  • Validation: Ensure all waste containers are kept securely closed when not actively receiving waste, which is a critical regulatory requirement for laboratory compliance.

References

  • Source: nih.
  • Title: Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.
  • Source: nih.
  • Source: auckland.ac.
  • Source: hkust.edu.
  • Source: dartmouth.
  • Source: usda.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.